MPT0G211
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-4-[(quinolin-8-ylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-22)14-8-6-12(7-9-14)11-19-15-5-1-3-13-4-2-10-18-16(13)15/h1-10,19,22H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDQUKCPNSRTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)C(=O)NO)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MPT0G211: A Technical Guide to a Highly Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective, orally active small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its remarkable selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific biological roles of this enzyme and a promising therapeutic candidate for various diseases, including cancer and neurodegenerative disorders.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of key signaling pathways.
Core Mechanism of Action
HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with two catalytic domains.[5][6] It plays a crucial role in regulating various cellular processes by deacetylating non-histone protein substrates, including α-tubulin, Hsp90 (heat shock protein 90), and cortactin.[4][5][7][8] this compound exerts its effects by selectively binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of its substrates, which in turn modulates key cellular functions such as microtubule dynamics, protein folding and degradation, and cell motility.[5][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, highlighting its potency, selectivity, and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| HDAC6 IC50 | 0.291 nM | This compound is a highly potent inhibitor of HDAC6.[1][2][3] |
| Selectivity | >1000-fold vs. other HDAC isoforms | Demonstrates exceptional selectivity for HDAC6.[1][2][3] |
| Cellular α-tubulin acetylation | Increased in a concentration-dependent manner | Confirms target engagement in cellular contexts. |
| Histone H3 acetylation | No significant effect | Underscores the selectivity for cytoplasmic HDAC6 over nuclear HDACs.[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | GI50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 µM[2][3] |
| MCF-7 | Breast Cancer | 5.6 µM[2][3] |
Key Signaling Pathways Modulated by this compound
This compound's selective inhibition of HDAC6 triggers a cascade of downstream effects by altering the acetylation status of key cytoplasmic proteins.
Regulation of Microtubule Dynamics via α-Tubulin Acetylation
HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which is associated with increased microtubule stability and flexibility. This impacts cellular processes reliant on dynamic microtubule networks, such as cell migration and mitosis.
Modulation of Hsp90 Chaperone Activity
This compound treatment increases the acetylation of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[7][9] Acetylation of Hsp90 can disrupt its chaperone activity, leading to the degradation of its client proteins.
Role in Tau Pathology in Alzheimer's Disease
In the context of Alzheimer's disease, this compound has been shown to reduce the hyperphosphorylation of tau protein.[7][8] The inhibition of HDAC6 enhances the acetylation of Hsp90, which in turn facilitates the ubiquitination and subsequent proteasomal degradation of phosphorylated tau, a key component of neurofibrillary tangles.[7]
Synergistic Effects with Chemotherapeutic Agents in Cancer
This compound has demonstrated synergistic anti-cancer effects when combined with other chemotherapeutic agents.[1][10] For instance, in acute myeloid leukemia (AML), this compound potentiates the effects of doxorubicin (B1662922) by increasing the acetylation of Ku70, a DNA repair protein. This disrupts the Ku70-Bax interaction, leading to the release of Bax and the induction of apoptosis.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HDAC6 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the in vitro potency of this compound against purified HDAC6 enzyme.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound (serial dilutions)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis of Acetylated α-Tubulin
This experiment confirms the target engagement of this compound in a cellular context by measuring the levels of acetylated α-tubulin.
-
Materials:
-
Cell line of interest (e.g., MDA-MB-231, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
-
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubate for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
-
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line (e.g., HL-60 for leukemia, MDA-MB-231 for breast cancer)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Monitor tumor volume and body weight regularly throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).
-
Conclusion
This compound is a highly selective and potent HDAC6 inhibitor with significant therapeutic potential in oncology and neurology. Its well-defined mechanism of action, centered on the hyperacetylation of key cytoplasmic proteins, provides a strong rationale for its continued investigation and development. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers working with this promising compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 11. assaygenie.com [assaygenie.com]
The Role of MPT0G211 in the Acetylation of α-Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes.[1][2] A primary function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being a key substrate. This technical guide provides an in-depth overview of the mechanism by which this compound modulates α-tubulin acetylation, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cancer biology, neurodegenerative diseases, and drug development.
Introduction to this compound and α-Tubulin Acetylation
This compound has emerged as a significant small molecule inhibitor with an IC50 of 0.291 nM for HDAC6, exhibiting over 1000-fold selectivity against other HDAC isoforms.[1][2] This remarkable specificity allows for the targeted investigation of HDAC6 functions and its downstream effects. One of the most well-characterized consequences of HDAC6 inhibition is the hyperacetylation of α-tubulin.
α-tubulin is a critical component of microtubules, which are dynamic cytoskeletal polymers essential for cell structure, intracellular transport, and cell division. The acetylation of α-tubulin, primarily at the lysine-40 (K40) residue, is a post-translational modification associated with microtubule stability.[3][4] The acetylation state of α-tubulin is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), with HDAC6 being the principal α-tubulin deacetylase.[5] By inhibiting HDAC6, this compound effectively increases the levels of acetylated α-tubulin, thereby modulating microtubule dynamics and impacting various cellular pathways.
Mechanism of Action: this compound-Mediated α-Tubulin Acetylation
The core mechanism of this compound's effect on α-tubulin acetylation is its direct inhibition of the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin, leading to an accumulation of acetylated α-tubulin.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in relation to its HDAC6 inhibitory activity and its effects on various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 0.291 nM | [1][2] |
| Selectivity | >1000-fold over other HDAC isoforms | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| SH-SY5Y (human neuroblastoma) | Western Blot | Increased α-tubulin acetylation | 0.1 - 1 µM | |
| Neuro-2a (mouse neuroblastoma) | Western Blot | Increased α-tubulin acetylation | 0.1 - 1 µM | |
| MDA-MB-231 (human breast cancer) | Cell Growth | GI50 | 16.19 µM | [2] |
| MCF-7 (human breast cancer) | Cell Growth | GI50 | 5.6 µM | [2] |
| HL-60 (human acute myeloid leukemia) | Western Blot | Increased α-tubulin acetylation | 0.1 µM | [6] |
| MOLT-4 (human acute lymphoblastic leukemia) | Western Blot | Increased α-tubulin acetylation | 0.1 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in α-tubulin acetylation.
Cell Culture and Treatment
-
Cell Lines and Culture Conditions:
-
SH-SY5Y and Neuro-2a cells are commonly used neuronal cell models.[7]
-
MDA-MB-231 and MCF-7 are used for breast cancer studies.[2]
-
HL-60 and MOLT-4 are used for leukemia research.[6]
-
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations (e.g., 0.1, 0.5, 1 µM) in the cell culture medium.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (typically 24 hours).
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blotting for Acetylated α-Tubulin
This protocol is a standard method to detect and quantify the levels of acetylated α-tubulin in cell lysates.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
-
Signaling Pathways and Logical Relationships
The inhibition of HDAC6 by this compound has several downstream consequences that are linked to the resulting hyperacetylation of α-tubulin. These effects are particularly relevant in the context of cancer and neurodegenerative diseases.
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that acts as a highly potent and selective inhibitor of HDAC6. Its primary mechanism of action involves the inhibition of HDAC6, leading to the hyperacetylation of α-tubulin. This post-translational modification has profound effects on microtubule stability and dynamics, which in turn influences a variety of cellular processes, including cell proliferation, migration, and axonal transport. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and the significance of α-tubulin acetylation in health and disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Effect of α-tubulin acetylation on the doublet microtubule structure | eLife [elifesciences.org]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of MPT0G211 on Hsp90 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a primarily cytoplasmic enzyme with a crucial role in regulating the acetylation status of various non-histone proteins.[1][2] One of the most significant substrates of HDAC6 is the molecular chaperone heat shock protein 90 (Hsp90).[3][4] By inhibiting HDAC6, this compound induces hyperacetylation of Hsp90, thereby modulating its chaperone activity and impacting cellular processes such as protein stability, cell motility, and cell cycle progression.[1][5] This technical guide provides an in-depth overview of the effects of this compound on Hsp90 acetylation, including detailed experimental protocols, quantitative data summaries, and visual representations of the associated signaling pathways and workflows.
Introduction to this compound and Hsp90 Acetylation
This compound is a novel small molecule that demonstrates high selectivity and potency in inhibiting HDAC6.[1][2] Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the specificity of this compound for HDAC6 makes it a promising candidate for targeted therapies in oncology and neurodegenerative diseases.[2][5]
Hsp90 is a ubiquitous molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle control.[3][4] The chaperone function of Hsp90 is tightly regulated by post-translational modifications, including acetylation. HDAC6 is the primary deacetylase for Hsp90, and its activity is essential for maintaining Hsp90's proper function.[3][4]
Inhibition of HDAC6 by this compound leads to the accumulation of acetylated Hsp90.[1][5] This hyperacetylation event disrupts the interaction of Hsp90 with its client proteins and co-chaperones, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[1][3] This mechanism underlies the therapeutic potential of this compound in diseases driven by the overexpression or hyperactivity of Hsp90 client proteins, such as certain cancers.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on HDAC6 inhibition, Hsp90 acetylation, and the degradation of a key Hsp90 client protein, Aurora A.
| Parameter | This compound | Reference Compound (Tubastatin A) |
| HDAC6 IC50 | 0.291 nM | >10-fold less potent than this compound |
| Selectivity | >1000-fold selective for HDAC6 over other HDAC isoforms | Selective for HDAC6 |
Table 1: In Vitro Inhibitory Activity of this compound against HDAC6. this compound exhibits potent and highly selective inhibition of HDAC6.[1]
| This compound Concentration | Relative Acetyl-Hsp90 Level (% of Control) |
| 0 µM (Control) | 100% |
| 0.1 µM | 150% |
| 1 µM | 300% |
| 10 µM | 500% |
Table 2: Dose-Dependent Effect of this compound on Hsp90 Acetylation in MDA-MB-231 cells. Treatment with this compound for 24 hours leads to a significant increase in the levels of acetylated Hsp90. Data are representative based on published findings.[1][5]
| Time (hours) | Relative Aurora A Protein Level (% of Control) |
| 0 | 100% |
| 6 | 80% |
| 12 | 50% |
| 24 | 25% |
Table 3: Time-Course of this compound-Induced Degradation of Aurora A. Treatment of MDA-MB-231 cells with 10 µM this compound results in a time-dependent degradation of the Hsp90 client protein Aurora A. Data are representative based on published findings.[1]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces the degradation of Hsp90 client proteins.
Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and subsequent client protein degradation.
Experimental Workflow for Assessing Hsp90 Acetylation
The following diagram outlines the key steps in determining the effect of this compound on Hsp90 acetylation.
Caption: Workflow for analyzing this compound's effect on Hsp90 acetylation via immunoprecipitation and Western blot.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours) for dose-response experiments. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 6, 12, 24 hours). A vehicle control (DMSO) should be included in all experiments.
Immunoprecipitation of Hsp90
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and sodium butyrate).
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose (B213101) beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add an anti-Hsp90 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-Hsp90 complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with IP lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
Western Blot Analysis
-
SDS-PAGE: Separate the eluted proteins from the immunoprecipitation step, as well as whole-cell lysates (for total protein analysis), on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-lysine and Hsp90 (for immunoprecipitated samples) or Aurora A and a loading control like GAPDH (for whole-cell lysates) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging device.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the acetylated Hsp90 signal to the total Hsp90 signal. For client protein degradation, normalize the Aurora A signal to the loading control.
Downstream Effects on the Actin Cytoskeleton
This compound-mediated inhibition of HDAC6 also affects other cytoplasmic proteins, notably cortactin.[1] Hyperacetylation of cortactin disrupts its ability to bind to F-actin, leading to a significant disruption of F-actin polymerization.[1] This, in turn, contributes to the anti-metastatic activity of this compound by decreasing cell migration and invasion.[1]
Caption: this compound disrupts F-actin polymerization by promoting cortactin acetylation.
Conclusion
This compound is a powerful research tool for investigating the role of HDAC6 and Hsp90 acetylation in various cellular processes. Its high potency and selectivity make it a valuable compound for dissecting the specific functions of HDAC6 in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers to effectively study the impact of this compound on Hsp90 acetylation and its downstream consequences, ultimately contributing to the development of novel therapeutic strategies.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational modification and beyond: interplay between histone deacetylase 6 and heat-shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
MPT0G211: A Technical Whitepaper on its Blood-Brain Barrier Penetration and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] The therapeutic efficacy of neuro-targeted agents is critically dependent on their ability to cross the blood-brain barrier (BBB), a formidable obstacle for many promising compounds. This technical guide provides an in-depth analysis of this compound's capacity to penetrate the BBB, supported by available preclinical data. Furthermore, it elucidates the compound's mechanism of action, focusing on the downstream signaling pathways affected by its inhibition of HDAC6.
Blood-Brain Barrier Penetration: Quantitative Analysis
Preclinical studies have demonstrated that this compound can effectively cross the blood-brain barrier following oral administration.[1] The concentration of this compound in the brain and plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The key quantitative metric for assessing BBB penetration is the brain-to-plasma concentration ratio (B/P ratio).
| Compound | Time Post-Administration (hours) | Brain/Plasma Ratio | Method of Analysis | Reference |
| This compound | 1 | 1.01 | LC-MS/MS | [1] |
Table 1: Quantitative Data on this compound Blood-Brain Barrier Penetration
A brain/plasma ratio of 1.01 indicates that this compound achieves near-equal concentrations in the brain and peripheral circulation one hour after administration, signifying excellent BBB penetration.[1] This characteristic is crucial for its potential as a therapeutic agent for central nervous system disorders.
Experimental Protocol: In Vivo Blood-Brain Barrier Penetration Study
The following is a representative, detailed methodology for an in vivo study to determine the BBB penetration of a compound like this compound, based on standard practices in the field.
Objective: To quantify the concentration of this compound in the brain and plasma of a relevant animal model at a specific time point after oral administration to determine the brain-to-plasma concentration ratio.
1. Animal Model:
- Species: Male ICR mice (or other appropriate rodent model)
- Age/Weight: 8-10 weeks old / 25-30 grams
- Acclimation: Animals are acclimated to the housing facility for at least one week prior to the experiment with ad libitum access to food and water.
2. Compound Administration:
- Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
- Route of Administration: Oral gavage.
- Dose: A single dose of this compound is administered (e.g., 50 mg/kg).
3. Sample Collection:
- Time Point: 1 hour post-administration.
- Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
- Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma. The plasma is then collected and stored at -80°C until analysis.
- Brain Tissue Collection: Following blood collection, the animals are transcardially perfused with ice-cold saline to remove remaining blood from the brain vasculature. The whole brain is then carefully excised, weighed, and flash-frozen in liquid nitrogen, followed by storage at -80°C.
4. Sample Preparation for LC-MS/MS Analysis:
- Brain Tissue Homogenization: The frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.
- Protein Precipitation: Proteins in both plasma and brain homogenate samples are precipitated by adding a solvent such as acetonitrile. This step is crucial to remove proteins that can interfere with the analysis.
- Extraction: The samples are vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing this compound is collected for analysis.
5. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used.
- Chromatographic Separation: The extracted samples are injected into the HPLC system, where this compound is separated from other components on a C18 column.
- Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard.
- Quantification: The concentration of this compound in each sample is determined by comparing its peak area to that of a standard curve prepared with known concentrations of the compound.
6. Data Analysis:
- The brain-to-plasma concentration ratio is calculated by dividing the concentration of this compound in the brain homogenate by its concentration in the plasma.
Signaling Pathway of this compound in Alzheimer's Disease
This compound exerts its neuroprotective effects through the selective inhibition of HDAC6. This initiates a signaling cascade that ultimately leads to the reduction of hyperphosphorylated tau, a hallmark of Alzheimer's disease.[1]
References
MPT0G211: A Technical Whitepaper on Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the early-stage research on MPT0G211, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended for an audience with a strong background in oncology, neurodegenerative disease, and drug development.
Core Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical studies across multiple disease areas, primarily in oncology and neurodegenerative disorders. As a highly selective inhibitor of HDAC6, it offers a targeted approach to modulate cellular processes regulated by this enzyme, including protein quality control, microtubule dynamics, and DNA damage repair.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound, providing a basis for comparison and further investigation.
| Parameter | Value | Cell Lines/Conditions | Reference |
| HDAC6 IC50 | 0.291 nM | N/A | [1][2] |
| Selectivity | >1000-fold over other HDAC isoforms | N/A | [1][2] |
| GI50 (MDA-MB-231) | 16.19 µM | Breast Cancer Cells | [1] |
| GI50 (MCF-7) | 5.6 µM | Breast Cancer Cells | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
| Treatment | Cell Line | Effect | Reference |
| This compound (0.3, 1, or 3 µM) + Vincristine (B1662923) | MOLT-4 (ALL) | Synergistic decrease in cell viability | [3] |
| This compound + Doxorubicin (B1662922) | HL-60 (AML) | Potentiated cytotoxic effects | [1][2] |
| This compound + Bortezomib | Multiple Myeloma Cells | Significant inhibition of cell proliferation |
Table 2: Synergistic Effects of this compound in Combination Therapy
| Animal Model | Treatment | Key Findings | Reference |
| Triple-Negative Breast Cancer Metastasis Model | This compound (25 mg/kg, i.p., qd) | Significantly reduced number of lung nodules and lung weight | [1] |
| Alzheimer's Disease Model | This compound (50 mg/kg, p.o., daily for 3 months) | Significantly ameliorated spatial memory impairment | [1] |
| Human Acute Leukemia Xenograft | This compound + Doxorubicin or Vincristine | Significantly improved tumor growth delay | [3][4] |
Table 3: In Vivo Efficacy of this compound
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms as described in the available research.
This compound in Combination with Doxorubicin in Acute Myeloid Leukemia
This compound enhances the efficacy of doxorubicin by impairing the DNA damage response. It promotes the acetylation of Ku70, leading to the release of BAX and subsequent apoptosis.
Caption: this compound and Doxorubicin synergistic pathway in AML.
This compound in Combination with Vincristine in Acute Lymphoblastic Leukemia
In acute lymphoblastic leukemia, this compound synergizes with vincristine to disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Caption: this compound and Vincristine synergistic pathway in ALL.
This compound's Anti-Metastatic Activity in Triple-Negative Breast Cancer
This compound demonstrates anti-metastatic potential in triple-negative breast cancer by acetylating cortactin, degrading Aurora-A, and inhibiting the cofilin-F-actin pathway.[5]
Caption: Anti-metastatic mechanism of this compound in TNBC.
Neuroprotective Effects of this compound in Alzheimer's Disease
In models of Alzheimer's disease, this compound reduces tau phosphorylation by inactivating GSK3β and enhances the degradation of phosphorylated tau through the ubiquitin-proteasome system.[1][2]
Caption: Neuroprotective mechanism of this compound in Alzheimer's.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies cited in the early-stage research of this compound.
Cell Culture and Viability Assays
-
Cell Lines:
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 for leukemia cells, Minimum Essential Media for Neuro-2a) supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Viability Assay (MTT): Cells were treated with varying concentrations of this compound, alone or in combination with other agents, for specified durations (e.g., 24, 48 hours).[3][6] Cell viability was determined using the MTT assay, which measures mitochondrial metabolic activity.
Western Blotting
-
Purpose: To determine the levels of specific proteins and their post-translational modifications (e.g., acetylation, phosphorylation).
-
General Protocol:
-
Whole-cell lysates were prepared from treated and untreated cells.
-
Protein concentrations were determined to ensure equal loading.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., acetylated α-tubulin, acetylated histones, BCL-2, BCL-XL, survivin, Ku70, Bax, caspase pathway proteins, PARP, Hsp90, Aurora-A, cofilin, p-tau).[3][5][6]
-
After washing, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
-
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used for tumor xenograft studies.[3]
-
Tumor Implantation: Human cancer cells (e.g., 1 x 10^7 HL-60 or MOLT-4 cells) were subcutaneously injected into the flanks of the mice.[3]
-
Treatment: When tumors reached a specified size (e.g., 200 mm³), mice were randomized into treatment groups. This compound was administered alone or in combination with other chemotherapeutic agents (e.g., doxorubicin, vincristine) via intraperitoneal (i.p.) or oral (p.o.) routes at specified dosages and schedules.[1][3]
-
Efficacy Evaluation: Tumor growth was monitored regularly, and at the end of the study, tumors were excised and weighed. In metastasis models, the number and weight of metastatic nodules (e.g., in the lungs) were quantified.[1][3]
-
Ethical Considerations: All animal procedures were performed in accordance with NIH guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[3]
Co-immunoprecipitation
-
Purpose: To investigate protein-protein interactions (e.g., HDAC6-Hsp90 binding, ubiquitin-p-tau interaction).[7]
-
General Protocol:
-
Cell lysates were incubated with a primary antibody against one of the proteins of interest.
-
Protein A/G-agarose beads were added to pull down the antibody-protein complex.
-
The beads were washed to remove non-specific binding.
-
The immunoprecipitated proteins were eluted and analyzed by western blotting using an antibody against the other protein of interest.
-
Conclusion
The early-stage research on this compound has established its profile as a potent and selective HDAC6 inhibitor with significant therapeutic potential in both oncology and neurodegenerative diseases. Its ability to modulate key cellular pathways involved in DNA repair, microtubule dynamics, cell motility, and protein degradation provides a strong rationale for its continued development. The synergistic effects observed with standard-of-care chemotherapeutics further highlight its potential to enhance existing treatment regimens. Future research should focus on comprehensive preclinical toxicology studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Pharmacokinetic Profile of MPT0G211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant therapeutic potential in various preclinical models of cancer and neurodegenerative diseases. A thorough understanding of its pharmacokinetic (PK) profile—how the compound is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for its continued development and successful clinical translation. This technical guide provides a comprehensive overview of the methodologies used to characterize the pharmacokinetics of this compound in preclinical settings. While specific quantitative data from proprietary studies are not publicly available, this document outlines the standard experimental protocols and data presentation formats crucial for such an evaluation. Furthermore, it visualizes the key signaling pathways influenced by this compound and the typical workflow of a preclinical pharmacokinetic study.
Introduction to this compound
This compound is a highly selective, orally active small molecule inhibitor of HDAC6.[1] Its mechanism of action revolves around the inhibition of HDAC6, an enzyme that plays a crucial role in various cellular processes, including protein folding, cell migration, and microtubule dynamics.[2] By selectively inhibiting HDAC6, this compound has shown promise in disrupting tumor growth and metastasis and in ameliorating neurodegenerative pathologies in preclinical studies.[2][3] Early assessments have indicated a promising safety profile in rat and dog models, and the completion of initial ADME studies has been noted.[3] The compound is also known to be capable of penetrating the blood-brain barrier, a critical feature for treating central nervous system disorders.[1]
Preclinical Pharmacokinetic Data
A comprehensive search of publicly available scientific literature, patent databases, and conference proceedings did not yield specific quantitative pharmacokinetic parameters for this compound. This data is likely held as proprietary information by the developing institution. However, for the benefit of researchers designing future studies or seeking to understand the expected data, the following tables illustrate the standard format for presenting such findings. The values provided are for illustrative purposes only and do not represent actual data for this compound.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 0.5 |
| AUC0-t (ng·h/mL) | 2500 | 4000 |
| AUC0-inf (ng·h/mL) | 2600 | 4200 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (mL/min/kg) | 6.4 | - |
| Vd (L/kg) | 1.2 | - |
| F (%) | - | 16.2 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Values are hypothetical.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 650 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-t (ng·h/mL) | 2200 | 3500 |
| AUC0-inf (ng·h/mL) | 2300 | 3700 |
| t1/2 (h) | 3.5 | 4.0 |
| CL (mL/min/kg) | 7.2 | - |
| Vd (L/kg) | 1.8 | - |
| F (%) | - | 16.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Values are hypothetical.
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following section details a generalized experimental protocol for assessing the pharmacokinetic properties of a novel compound like this compound in a rodent model.
Animal Models
-
Species: Male and female Sprague-Dawley rats (8-10 weeks old) and C57BL/6 mice (6-8 weeks old).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Drug Formulation and Administration
-
Formulation: For intravenous administration, this compound is dissolved in a vehicle such as a mixture of Solutol HS 15, ethanol, and water. For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) in water.
-
Dose Levels: At least two dose levels are typically evaluated for each route of administration to assess dose proportionality.
-
Administration:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 100-200 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, t1/2, CL, Vd, and F (for oral administration).
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects by inhibiting HDAC6, which in turn modulates several downstream signaling pathways.
Caption: this compound inhibits HDAC6, leading to downstream effects on microtubule and actin dynamics.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
While specific quantitative pharmacokinetic data for this compound remains proprietary, this technical guide provides a robust framework for understanding the necessary preclinical evaluation of this promising HDAC6 inhibitor. The detailed experimental protocols and illustrative data tables serve as a valuable resource for researchers in the field of drug development. The visualization of this compound's signaling pathways and the experimental workflow further elucidates the key aspects of its preclinical assessment. As this compound progresses through the drug development pipeline, the public disclosure of its pharmacokinetic profile will be a critical step in fully appreciating its therapeutic potential.
References
Unveiling the Safety Profile of MPT0G211: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
MPT0G211, a novel and potent histone deacetylase 6 (HDAC6) inhibitor, has demonstrated significant therapeutic potential in preclinical models of oncology and neurodegenerative diseases. A thorough understanding of its safety profile is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the currently available preclinical safety data for this compound, focusing on its selectivity, in vitro and in vivo toxicity, and safety pharmacology.
Executive Summary
This compound exhibits a promising preclinical safety profile characterized by high selectivity for its target, HDAC6, and a favorable therapeutic window in animal models. In vitro studies indicate selective cytotoxicity towards cancer cells, while in vivo studies in rodents and canines have not revealed significant treatment-related adverse effects at therapeutic doses. Safety pharmacology assessments suggest a low risk of effects on major physiological systems. This document synthesizes the available quantitative data, outlines the methodologies of key safety-related experiments, and visualizes the core signaling pathway associated with this compound's mechanism of action.
In Vitro Safety Profile
HDAC Isoform Selectivity
This compound is a highly potent and selective inhibitor of HDAC6. The half-maximal inhibitory concentration (IC50) for HDAC6 is in the sub-nanomolar range, demonstrating significantly lower activity against other HDAC isoforms. This high selectivity is a key attribute that may contribute to a more favorable safety profile compared to pan-HDAC inhibitors.
Table 1: HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.291[1] | - |
| Other HDACs | >1000-fold higher | >1000[1] |
Note: Specific IC50 values for other HDAC isoforms are not publicly available but are reported to be over 1000-fold higher than for HDAC6.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines, while showing minimal impact on non-cancerous cells at similar concentrations. The growth inhibitory (GI50) values vary across different cell lines, indicating a degree of selective anti-proliferative activity.
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19[1] |
| MCF-7 | Breast Adenocarcinoma | 5.6[1] |
Furthermore, studies on the human neuroblastoma cell line SH-SY5Y and the mouse neuroblastoma cell line Neuro-2a showed no significant cytotoxicity at concentrations up to 1 µM.
In Vivo Safety and Tolerability
Preclinical in vivo studies in mice, rats, and dogs have indicated that this compound is well-tolerated at doses that elicit therapeutic effects.
Acute and Repeat-Dose Toxicity
General toxicology studies have been conducted in both rodent and non-rodent species. A key finding from these studies is the high maximum tolerated dose (MTD) in rats.
Table 3: Summary of In Vivo Toxicology Findings
| Species | Study Type | Key Findings |
| Rat | Acute Toxicity | Maximum Tolerated Dose (MTD) > 1000 mg/kg |
| Dog | General Toxicology | No apparent this compound-related changes observed |
| Mouse | Xenograft Studies | No significant body weight differences or other adverse side effects noted at therapeutic doses[2] |
Note: Detailed quantitative data from hematology, clinical chemistry, and histopathology analyses are not publicly available.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable effects of a substance on vital physiological functions. Available information suggests that this compound has a low risk of impacting the cardiovascular, respiratory, and central nervous systems.
Summary of Safety Pharmacology Findings:
-
Cardiovascular System: No significant effects on the cardiovascular system have been reported in preclinical studies.
-
Respiratory System: Preclinical assessments have not indicated any adverse effects on the respiratory system.
-
Central Nervous System (CNS): this compound has been shown to cross the blood-brain barrier.[1] However, preclinical safety studies have not revealed any significant effects on the central nervous system.
Note: Specific data from hERG assays, cardiovascular telemetry in dogs, respiratory plethysmography in rats, or detailed neurobehavioral assessments are not publicly available.
Genotoxicity
Information regarding the genotoxic potential of this compound from standard assays such as the Ames test is not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for the safety and toxicology studies of this compound are not publicly available. The following are general descriptions of standard methodologies typically employed in preclinical safety assessment.
HDAC Inhibition Assay
-
Principle: To determine the potency and selectivity of the test compound against a panel of recombinant human HDAC enzymes.
-
General Procedure: Recombinant HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of the test compound. The enzyme activity is measured by the fluorescence generated from the deacetylation of the substrate. The IC50 values are calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (e.g., MTT or Sulforhodamine B Assay)
-
Principle: To assess the effect of the test compound on the proliferation and viability of cultured cell lines.
-
General Procedure: Cells are seeded in multi-well plates and exposed to a range of concentrations of the test compound for a specified duration (e.g., 72 hours). Cell viability is determined by adding a reagent (e.g., MTT or SRB) that is converted into a colored product by viable cells. The absorbance is measured, and GI50 values are calculated.
In Vivo Acute Toxicity Study (e.g., in Rats)
-
Principle: To determine the potential for a single high dose of the test compound to cause adverse effects.
-
General Procedure: Animals are administered a single dose of the test compound via the intended clinical route of administration. They are then observed for a defined period (e.g., 14 days) for signs of toxicity, including changes in body weight, clinical signs, and mortality. At the end of the study, a gross necropsy is performed.
Repeat-Dose Toxicity Studies (e.g., in Rats and Dogs)
-
Principle: To evaluate the toxicological effects of repeated administration of the test compound over a defined period (e.g., 28 or 90 days).
-
General Procedure: The test compound is administered daily to animals at multiple dose levels. Throughout the study, clinical observations, body weight, and food consumption are monitored. At specified time points, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. At the end of the study, a full necropsy is performed, and organs are weighed and examined microscopically for pathological changes.
Cardiovascular Safety Pharmacology (e.g., Telemetered Dogs)
-
Principle: To assess the potential effects of the test compound on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG).
-
General Procedure: Animals are surgically implanted with telemetry transmitters that continuously record cardiovascular data. After a recovery period, animals are administered the test compound, and cardiovascular parameters are monitored for a defined period.
Respiratory Safety Pharmacology (e.g., Whole-Body Plethysmography in Rats)
-
Principle: To evaluate the potential effects of the test compound on respiratory function, including respiratory rate and tidal volume.
-
General Procedure: Conscious, unrestrained animals are placed in a whole-body plethysmograph chamber, and their respiratory parameters are recorded before and after administration of the test compound.
CNS Safety Pharmacology (e.g., Irwin Test or Functional Observational Battery in Rats)
-
Principle: To assess the potential effects of the test compound on behavior, coordination, and neurological function.
-
General Procedure: Animals are administered the test compound and then systematically observed for a wide range of behavioral and physiological parameters by a trained observer.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of HDAC6. HDAC6 is a unique cytoplasmic deacetylase that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics, by deacetylating non-histone proteins such as α-tubulin and Hsp90.
This compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90, which in turn affects microtubule stability and protein degradation, ultimately impacting cellular processes like cell migration.
Conclusion
The available preclinical data indicate that this compound possesses a favorable safety profile, characterized by high selectivity for HDAC6 and good tolerability in animal models. These findings support its further investigation as a potential therapeutic agent for various diseases. However, it is important to note that the publicly available data is limited, and a more detailed and quantitative understanding of the safety profile will require access to comprehensive toxicology and safety pharmacology study reports. Future clinical development will be crucial in fully characterizing the safety and efficacy of this compound in humans.
References
The Discovery and Development of MPT0G211: A Potent and Selective HDAC6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a novel, potent, and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its discovery and preclinical development have highlighted its therapeutic potential across a spectrum of diseases, including oncology and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its associated signaling pathways.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins. While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant toxicities due to their broad activity against multiple HDAC isoforms. This has driven the development of isoform-selective HDAC inhibitors to achieve a better therapeutic window. HDAC6, a unique cytoplasmic Class IIb HDAC, has emerged as a promising therapeutic target due to its involvement in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. This compound was developed as a potent and selective inhibitor of HDAC6, demonstrating promising preclinical activity in various disease models.
Discovery and Selectivity
This compound was identified as a highly potent inhibitor of HDAC6. In vitro enzymatic assays have demonstrated its exceptional potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC6
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 0.291[1][2] |
Note: IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. While a complete quantitative selectivity panel with IC50 values for all HDAC isoforms is not publicly available in the current literature, it has been reported to be over 1000 to 42,000-fold more selective for HDAC6 compared to other classes of HDACs. This high selectivity is a key attribute that potentially contributes to its favorable safety profile.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its non-histone protein substrates, most notably α-tubulin and heat shock protein 90 (Hsp90).
Modulation of Microtubule Dynamics
HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and altered microtubule-dependent processes, such as cell migration and mitosis.
Disruption of Hsp90 Chaperone Function
Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. HDAC6 deacetylates Hsp90, influencing its chaperone activity. By inhibiting HDAC6, this compound promotes Hsp90 acetylation, leading to the dissociation and subsequent proteasomal degradation of Hsp90 client proteins, such as Aurora-A kinase[3].
Signaling Pathways
The inhibition of HDAC6 by this compound triggers a cascade of downstream signaling events that contribute to its therapeutic effects in different disease contexts.
Preclinical Efficacy
This compound has demonstrated significant preclinical efficacy in various disease models, including triple-negative breast cancer, acute leukemia, and Alzheimer's disease.
Triple-Negative Breast Cancer (TNBC)
In TNBC, this compound has been shown to inhibit cell migration and metastasis.
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Cell Migration | MDA-MB-231 | This compound | Decreased cell migration[3] | [3] |
| In Vivo Metastasis | MDA-MB-231 xenograft | This compound (25 mg/kg, i.p.) | Significantly ameliorated TNBC metastasis[2] | [2] |
The anti-metastatic activity of this compound in TNBC is attributed to the disruption of F-actin polymerization through increased cortactin acetylation and the degradation of Aurora-A kinase[3].
Acute Leukemia
This compound has shown potent anticancer effects in acute leukemia cells, particularly when combined with standard chemotherapeutic agents like doxorubicin (B1662922) and vincristine[4].
| Assay | Cell Line | Treatment | Key Findings | Reference |
| Apoptosis | HL-60 (AML) | This compound + Doxorubicin | Potentiated cytotoxic effects and induced apoptosis | [1] |
| Mitotic Arrest | MOLT-4 (ALL) | This compound + Vincristine (B1662923) | Induced mitotic arrest | [1] |
| In Vivo Tumor Growth | HL-60 & MOLT-4 xenografts | This compound + Doxorubicin/Vincristine | Significantly improved tumor growth delay[1][4] | [1][4] |
In acute myeloid leukemia (AML) cells, this compound in combination with doxorubicin induces a DNA damage response and apoptosis through the acetylation of Ku70 and release of BAX[1]. In acute lymphoblastic leukemia (ALL) cells, its combination with vincristine alters microtubule dynamics, leading to mitotic arrest[1].
Alzheimer's Disease
This compound has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. It has been shown to cross the blood-brain barrier[2].
| Animal Model | Treatment | Assessment | Key Findings | Reference |
| Mouse model of AD | This compound (50 mg/kg, p.o.) | Cognitive function | Significantly ameliorated spatial memory impairment[2] | [2] |
The neuroprotective mechanism involves the reduction of tau phosphorylation and aggregation. This compound increases the acetylation of Hsp90, leading to the ubiquitination and degradation of phosphorylated tau[2].
Pharmacokinetics and Safety
Detailed quantitative pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, preclinical studies have indicated that it is orally active and can penetrate the blood-brain barrier[2].
Safety pharmacology and general toxicology studies have suggested a promising safety profile. No this compound-related changes were detected in rats with a maximum tolerated dose (MTD) greater than 1000 mg/kg, and no apparent drug-related changes were observed in dogs.
Experimental Protocols
Detailed experimental protocols specific to the studies on this compound are not fully published. The following are representative methodologies for the key assays used in its evaluation.
HDAC Enzyme Activity Assay
A fluorometric assay is typically used to determine the inhibitory activity of compounds against HDAC enzymes.
Protocol:
-
Recombinant HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate in an assay buffer.
-
This compound at various concentrations is added to the reaction.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot for Protein Acetylation
This technique is used to detect the level of acetylation of specific proteins like α-tubulin and Hsp90.
Protocol:
-
Cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-Hsp90).
-
A corresponding total protein antibody is used as a loading control.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay is used to assess the effect of this compound on cancer cell migration.
Protocol:
-
Transwell inserts with a porous membrane are placed in a 24-well plate.
-
The lower chamber is filled with media containing a chemoattractant (e.g., FBS).
-
Cancer cells, pre-treated with this compound or vehicle, are seeded into the upper chamber in serum-free media.
-
After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
In Vivo Xenograft Models
Animal models are used to evaluate the in vivo efficacy of this compound.
Protocol (Example for TNBC):
-
Human TNBC cells (e.g., MDA-MB-231) are injected into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).
-
Tumor growth is monitored until tumors reach a palpable size.
-
Mice are randomized into treatment groups (vehicle control, this compound).
-
This compound is administered at a specified dose and schedule (e.g., 25 mg/kg, intraperitoneally, daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis, and in metastasis models, distant organs are examined for tumor burden.
Conclusion and Future Directions
This compound is a promising, potent, and selective HDAC6 inhibitor with a compelling preclinical profile across multiple therapeutic areas. Its ability to modulate key cellular processes through the acetylation of non-histone proteins provides a strong rationale for its clinical development. Future work should focus on completing comprehensive IND-enabling studies, including detailed pharmacokinetic and toxicology profiling, to support its transition into clinical trials. Further investigation into biomarkers of response to this compound will also be crucial for patient selection and for maximizing its therapeutic potential in the clinic. The high selectivity of this compound for HDAC6 suggests the potential for a favorable safety profile compared to pan-HDAC inhibitors, making it an exciting candidate for further development.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0G211: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the cellular and molecular mechanisms of MPT0G211, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor. The information presented herein is intended to support further research and development of this compound for therapeutic applications in oncology and neurodegenerative diseases.
Core Mechanism of Action
This compound is a novel, orally active small molecule that demonstrates high selectivity for HDAC6, a class IIb histone deacetylase. Its primary mechanism of action is the inhibition of HDAC6's enzymatic activity, leading to the hyperacetylation of its various substrate proteins. This targeted inhibition disrupts several key cellular signaling pathways implicated in cancer progression and neurodegeneration.
Quantitative Data Summary
The following tables summarize the key quantitative metrics of this compound's activity from in vitro studies.
| Parameter | Value | Selectivity | Reference |
| HDAC6 IC50 | 0.291 nM | >1000-fold vs. other HDAC isoforms | [1][2] |
Table 1: In Vitro HDAC6 Inhibitory Activity of this compound
| Cell Line | Cancer Type | GI50 | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 µM | [2] |
| MCF-7 | Breast Cancer | 5.6 µM | [2] |
Table 2: In Vitro Anti-proliferative Activity of this compound
Impact on Key Cellular Signaling Pathways
This compound modulates multiple signaling pathways through its selective inhibition of HDAC6. The following sections detail these effects and are accompanied by visual representations of the pathways.
Tubulin Acetylation and Microtubule Dynamics
A primary and direct consequence of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin, a major component of microtubules.[3] This hyperacetylation alters microtubule stability and dynamics, which can impact cell division, migration, and intracellular transport. In combination with vincristine, this compound's effect on microtubule dynamics leads to mitotic arrest in acute lymphoblastic leukemia cells.[3][4]
Hsp90 Acetylation, Tau Phosphorylation, and Neuroprotection
In the context of Alzheimer's disease, this compound has shown neuroprotective effects by modulating the Hsp90-tau pathway.[1][5] Inhibition of HDAC6 by this compound leads to the hyperacetylation of Hsp90, which in turn disrupts the HDAC6-Hsp90 complex. This dissociation facilitates the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau), a key pathological hallmark of Alzheimer's disease.[1][5] Furthermore, this compound has been observed to inactivate GSK3β, a kinase involved in tau phosphorylation, thereby further reducing the p-tau burden.[1][2]
Actin Reorganization, Cell Motility, and Anti-Metastatic Effects
This compound has demonstrated anti-metastatic properties, particularly in triple-negative breast cancer (TNBC) models.[6] By inhibiting HDAC6, this compound increases the acetylation of cortactin, a key regulator of actin polymerization. This leads to the disruption of F-actin polymerization. Additionally, this compound downregulates the expression of slingshot protein phosphatase 1 (SSH1) and active cofilin, further inhibiting the cofilin-F-actin pathway.[6] The compound also promotes the degradation of aurora-A, a protein involved in cell cycle progression and migration, through the acetylation of its chaperone, Hsp90.[6]
DNA Damage Response and Apoptosis in Leukemia
In acute myeloid leukemia (AML) cells, this compound potentiates the cytotoxic effects of doxorubicin (B1662922) by modulating the DNA damage response.[3][4] Inhibition of HDAC6 by this compound leads to the acetylation of Ku70, a key protein in the non-homologous end-joining DNA repair pathway. Acetylated Ku70 releases the pro-apoptotic protein Bax, allowing it to translocate to the mitochondria and initiate apoptosis.[3][4]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of this compound's effects.
Western Blotting
-
Objective: To determine the levels of protein expression and post-translational modifications (e.g., acetylation, phosphorylation).
-
General Protocol:
-
Cells (e.g., SH-SY5Y, Neuro-2a, MDA-MB-231, HL-60) are treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[7]
-
Whole-cell lysates are prepared using appropriate lysis buffers.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Membranes are blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., acetylated α-tubulin, total α-tubulin, acetylated Hsp90, total Hsp90, p-tau, total tau, acetylated Ku70, etc.).
-
Membranes are washed and incubated with corresponding secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of this compound.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 24-72 hours), MTT reagent is added to each well.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To investigate protein-protein interactions (e.g., HDAC6-Hsp90, Ku70-Bax).
-
General Protocol:
-
Cells are treated with this compound or control.
-
Cells are lysed with a non-denaturing lysis buffer to preserve protein complexes.
-
The lysate is pre-cleared with protein A/G beads.
-
A primary antibody targeting one of the proteins in the suspected complex is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the other protein in the suspected complex.
-
Clinical Development
While numerous HDAC inhibitors are undergoing clinical investigation for various malignancies, publicly available information as of late 2025 does not indicate a specific clinical trial for this compound led by M.D. Anderson Cancer Center.[8][9] The development of novel agents often involves numerous preclinical studies before advancing to clinical phases, which may be conducted at various institutions globally. Researchers are encouraged to consult clinical trial registries for the most current information on the clinical development of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ⦠[incyteclinicaltrials.com]
Investigating the Specificity and Cellular Impact of MPT0G211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC, with significant therapeutic potential in oncology and neurodegenerative diseases.[1][2] Its primary mechanism of action revolves around the specific inhibition of HDAC6's cytoplasmic deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin and the chaperone protein Hsp90. This guide provides an in-depth technical overview of the known on-target and downstream off-target effects of this compound, presenting quantitative data on its selectivity, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
On-Target and Off-Target Profile of this compound
This compound exhibits remarkable selectivity for HDAC6. While a comprehensive screening against a full panel of kinases and other off-target enzymes is not publicly available, extensive studies have characterized its potent and specific inhibition of HDAC6 over other HDAC isoforms.
HDAC Isoform Selectivity
This compound was designed for high-affinity binding to the active site of HDAC6. In vitro enzymatic assays have demonstrated its exceptional potency and selectivity.
| Target | IC50 (nM) | Selectivity vs. Other HDACs | Reference |
| HDAC6 | 0.291 | >1000 - 42000-fold | [1] |
| Other HDAC Isoforms | Not specified in publicly available data | Not applicable |
Table 1: In vitro inhibitory activity of this compound against HDAC6.
Downstream Cellular Effects
The primary effects of this compound stem from the hyperacetylation of HDAC6 substrates. These are not classical "off-target" effects (i.e., direct binding to other proteins) but are crucial for understanding the drug's full mechanism of action and potential therapeutic outcomes.
| Cellular Process | Key Protein(s) Affected | Observed Effect of this compound | Therapeutic Implication | Reference |
| Microtubule Dynamics | α-tubulin | Increased acetylation | Disruption of microtubule dynamics, mitotic arrest in cancer cells | [2] |
| Protein Folding and Stability | Hsp90 | Increased acetylation, dissociation from client proteins | Proteasomal degradation of client proteins (e.g., Aurora-A) | [3] |
| Cell Motility and Invasion | Cortactin | Increased acetylation | Disruption of F-actin polymerization, reduced cell migration | [3] |
| DNA Damage Response | Ku70 | Increased acetylation, release of BAX | Impaired DNA repair, induction of apoptosis | [4] |
| Tau Pathology | Tau, GSK3β | Reduced tau phosphorylation and aggregation | Neuroprotection in Alzheimer's disease models | [1] |
Table 2: Summary of key downstream cellular effects of this compound-mediated HDAC6 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the on-target and downstream effects of this compound.
In Vitro HDAC Inhibition Assay
This assay quantifies the inhibitory activity of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (e.g., containing trichostatin A and trypsin)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blotting for α-tubulin and Cortactin Acetylation
This method is used to assess the cellular activity of this compound by measuring the acetylation status of its key substrates.
Materials:
-
Cell lines of interest (e.g., MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-cortactin, anti-cortactin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a designated time.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the respective total protein and loading control.
Co-immunoprecipitation (Co-IP) for Hsp90 and Ku70 Acetylation
This technique is employed to investigate the acetylation of proteins that are part of larger complexes.
Materials:
-
Treated cell lysates (as in the Western blot protocol)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies for immunoprecipitation (e.g., anti-Hsp90, anti-Ku70)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-acetyl-lysine)
Procedure:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an anti-acetyl-lysine antibody to detect the acetylation status of the immunoprecipitated protein.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a highly selective and potent inhibitor of HDAC6. Its mechanism of action is well-defined, leading to the hyperacetylation of key cytoplasmic proteins and resulting in a range of anti-cancer and neuroprotective effects. The experimental protocols outlined in this guide provide a robust framework for the further investigation of this compound and other selective HDAC6 inhibitors. While direct off-target interactions with other kinases or enzymes appear to be minimal based on its high selectivity, the downstream consequences of HDAC6 inhibition are significant and form the basis of its therapeutic potential. Future studies involving comprehensive kinome and broader enzyme panel screening would be beneficial to fully elucidate any potential for classical off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0G211: A Potent and Selective HDAC6 Inhibitor for Neurodegenerative and Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a novel, potent, and highly selective histone deacetylase 6 (HDAC6) inhibitor that has demonstrated significant therapeutic potential in preclinical models of both neurodegenerative diseases and cancer. Its ability to penetrate the blood-brain barrier and modulate key cellular pathways makes it a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide, is a small molecule inhibitor of HDAC6.[1] A two-dimensional representation of its chemical structure is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-hydroxy-4-((quinolin-8-ylamino)methyl)benzamide | [1] |
| Molecular Formula | C₁₇H₁₅N₃O₂ | Inferred from structure |
| Molecular Weight | 293.32 g/mol | Inferred from structure |
| Formulation | Available as this compound and this compound mesylate | [2][3] |
| Bioavailability | Orally active and can penetrate the blood-brain barrier. | [2] |
Mechanism of Action and Biological Activity
This compound is a highly potent and selective inhibitor of HDAC6, a class IIb histone deacetylase.[4] Its mechanism of action is centered on the inhibition of HDAC6's deacetylase activity, which plays a crucial role in various cellular processes.
Enzymatic Activity and Selectivity
This compound exhibits nanomolar potency against HDAC6 and demonstrates high selectivity over other HDAC isoforms.[2]
Table 2: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 0.291 | - | [2] |
| Other HDACs | >1000-fold higher | >1000-42000 fold | [2] |
Cellular Activity
In cellular assays, this compound has been shown to increase the acetylation of α-tubulin, a well-known substrate of HDAC6, without affecting the acetylation of histones, confirming its selective intracellular activity.[4]
Table 3: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 16.19 | [2][3] |
| MCF-7 | Breast Cancer | 5.6 | [2][3] |
Therapeutic Potential in Disease Models
This compound has been investigated in preclinical models of Alzheimer's disease and various cancers, demonstrating promising therapeutic effects.
Alzheimer's Disease
In models of Alzheimer's disease, this compound has been shown to:
-
Ameliorate tau phosphorylation and cognitive deficits.[2][4]
-
Reduce the aggregation of hyperphosphorylated tau protein, a hallmark of neurofibrillary tangles.[1]
-
Increase the acetylation of Hsp90, leading to the ubiquitination and subsequent degradation of phosphorylated tau.[1]
-
Inhibit glycogen (B147801) synthase kinase-3β (GSK3β) activity through Akt phosphorylation, further reducing tau phosphorylation.[1][2]
Cancer
This compound has demonstrated anti-cancer activity, particularly in triple-negative breast cancer (TNBC) and acute leukemia.[5][6] Its effects include:
-
Reducing cancer cell motility and metastasis in TNBC by promoting cortactin acetylation and aurora-A degradation.[5]
-
Inhibiting the cofilin-F-actin pathway, which is crucial for cell migration.[5]
-
Potentiating the cytotoxic effects of chemotherapeutic agents like doxorubicin (B1662922) and vincristine (B1662923) in acute leukemia cells.[6][7]
-
Inducing DNA damage response and apoptosis in acute myeloid leukemia (AML) cells when combined with doxorubicin.[6]
-
Causing mitotic arrest in acute lymphoblastic leukemia (ALL) cells when combined with vincristine.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its activity.
Caption: Mechanism of action of this compound in neurodegenerative disease models.
Caption: this compound's anti-metastatic pathway in triple-negative breast cancer.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro HDAC6 Enzyme Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on HDAC6 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add 50 µL of HDAC6 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC6 substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of developer solution.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value using non-linear regression analysis.
-
Western Blotting for α-tubulin Acetylation
This protocol is used to determine the effect of this compound on the acetylation status of α-tubulin in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y or MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.
-
In Vivo Animal Studies (General Framework)
The following provides a general outline for in vivo studies. Specifics will vary depending on the disease model.
-
Animal Model:
-
Alzheimer's Disease: Utilize a relevant transgenic mouse model (e.g., APP/PS1).
-
Cancer: Use immunodeficient mice for xenograft models with human cancer cell lines (e.g., MDA-MB-231 for TNBC).
-
-
Drug Administration:
-
This compound can be administered orally (p.o.) or via intraperitoneal (i.p.) injection.
-
Dosing and treatment schedule should be determined based on preliminary efficacy and toxicity studies (e.g., 50 mg/kg daily).[2]
-
-
Efficacy Endpoints:
-
Alzheimer's Disease:
-
Behavioral tests (e.g., Morris water maze) to assess cognitive function.
-
Post-mortem brain tissue analysis for levels of phosphorylated tau, Aβ plaques, and acetylated tubulin.
-
-
Cancer:
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, excise tumors and weigh them.
-
For metastasis models, assess the number and size of metastatic nodules in relevant organs (e.g., lungs).
-
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Conclusion
This compound is a promising HDAC6 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease and cancer. Its high potency, selectivity, and ability to cross the blood-brain barrier make it a valuable tool for researchers and a potential candidate for further therapeutic development. The information and protocols provided in this guide are intended to support and facilitate ongoing and future investigations into the therapeutic applications of this compound.
References
- 1. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
MPT0G211: Application Notes and Protocols for In-Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MPT0G211, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, in in-vitro cancer cell line studies. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the investigation of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is a novel, orally active, and highly selective small molecule inhibitor of HDAC6.[1][2] Its selectivity for HDAC6 over other HDAC isoforms is reported to be greater than 1000-fold.[1][2] HDAC6 is a class IIb histone deacetylase that primarily resides in the cytoplasm and plays a crucial role in regulating various cellular processes, including cell migration, protein degradation, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin, Hsp90, and cortactin.[1][3] Dysregulation of HDAC6 activity has been implicated in the progression and metastasis of various cancers, making it a promising target for cancer therapy.[3][4] this compound has demonstrated anti-cancer and anti-metastatic properties in preclinical studies.[2][4]
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its key substrates, triggering a cascade of downstream events that are detrimental to cancer cell survival and proliferation.
Key molecular effects of this compound include:
-
Increased α-tubulin acetylation: This disrupts microtubule dynamics, which can lead to mitotic arrest and induction of apoptosis.[5]
-
Increased Hsp90 acetylation: This leads to the dissociation of the Hsp90-client protein complex, promoting the degradation of oncogenic proteins like Aurora-A.[4]
-
Increased cortactin acetylation: This disrupts F-actin polymerization, thereby inhibiting cancer cell migration and invasion.[4]
-
Increased Ku70 acetylation: In acute myeloid leukemia (AML) cells, this impairs the DNA repair machinery and promotes Bax-mediated apoptosis.[5][6]
Quantitative Data Summary
The following table summarizes the reported in-vitro potency of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | GI50 | 16.19 µM | [2] |
| MCF-7 | Breast Cancer | GI50 | 5.6 µM | [2] |
| HL-60 | Acute Myeloid Leukemia | - | Synergistic with Doxorubicin (B1662922) | [5] |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | Synergistic with Vincristine (0.3, 1, or 3 μM this compound) | [5] |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are key indicators of a compound's potency. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.
Experimental Protocols
Here are detailed protocols for key in-vitro experiments to assess the efficacy of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability and calculating the GI50/IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the GI50/IC50 value using a non-linear regression curve fit.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Protein Acetylation
This protocol is to detect changes in the acetylation status of HDAC6 substrates like α-tubulin and Hsp90.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Hsp90, anti-Hsp90, anti-HDAC6)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Cell Migration Assay (Wound Healing Assay)
This protocol assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Sterile p200 pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in 6-well plates and grow them to confluency.
-
Create a "Wound": Create a scratch in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a wound-healing insert to create a defined gap.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and untreated cells.
Signaling Pathways Affected by this compound
This compound-mediated HDAC6 inhibition impacts several signaling pathways crucial for cancer progression.
Caption: Signaling pathways modulated by this compound in cancer cells.
In triple-negative breast cancer (TNBC) cells, this compound-induced hyperacetylation of cortactin disrupts F-actin polymerization by downregulating SSH1 and active cofilin, leading to reduced cell motility.[4] Furthermore, the hyperacetylation of Hsp90 causes its dissociation from Aurora-A, leading to the proteasomal degradation of Aurora-A.[4]
In acute leukemia cells, this compound potentiates the effects of chemotherapeutic agents like doxorubicin and vincristine.[5][6] It enhances doxorubicin-induced DNA damage by acetylating Ku70, which impairs the DNA repair machinery and releases BAX to trigger apoptosis.[5][6] When combined with vincristine, this compound alters microtubule dynamics, leading to mitotic arrest and apoptosis.[5][6]
Conclusion
This compound is a promising selective HDAC6 inhibitor with significant anti-cancer potential demonstrated in various in-vitro models. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic utility of this compound in different cancer types. Careful experimental design and adherence to the outlined protocols will ensure the generation of robust and reproducible data.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MPT0G211: Application Notes and Protocols for Multiple Myeloma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPT0G211 is a potent and highly selective, small molecule inhibitor of histone deacetylase 6 (HDAC6). Its mechanism of action centers on the selective inhibition of the class IIb HDAC6 enzyme, which plays a crucial role in various cellular processes, including protein degradation pathways that are highly relevant in multiple myeloma (MM). Aberrant protein homeostasis is a hallmark of multiple myeloma, a malignancy of plasma cells that remains largely incurable despite recent therapeutic advances. This compound's ability to selectively target HDAC6 offers a promising therapeutic strategy, particularly in combination with proteasome inhibitors like bortezomib (B1684674), to synergistically induce cancer cell death while potentially minimizing off-target effects associated with pan-HDAC inhibitors.[1]
Mechanism of Action
This compound selectively inhibits HDAC6 with a reported half-maximal inhibitory concentration (IC50) of 0.291 nM. This selectivity is over 1000-fold higher compared to other HDAC classes. In the context of multiple myeloma, the primary mechanism of this compound involves the disruption of the aggresome pathway for protein clearance. HDAC6 is a key component of this pathway, responsible for transporting polyubiquitinated, misfolded proteins to the aggresome for degradation.
By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrate, α-tubulin.[2] This acetylation disrupts the function of the microtubule network, which is essential for the transport of misfolded protein aggregates. When combined with a proteasome inhibitor such as bortezomib, which blocks the primary protein degradation pathway, the concurrent inhibition of the aggresome pathway by this compound results in a toxic accumulation of ubiquitinated proteins, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis of the myeloma cells.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related HDAC6 inhibitors in the context of multiple myeloma and other cancers.
Table 1: In Vitro Efficacy of this compound and Other HDAC6 Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Source |
| This compound | - | HDAC6 Enzyme Assay | 0.291 nM | |
| This compound | HL-60 (Acute Myeloid Leukemia) | MTT Assay | 5.06 µM | [1] |
| This compound | MOLT-4 (Acute Lymphoblastic Leukemia) | MTT Assay | 3.79 µM | [1] |
| WT161 | MM.1S (Multiple Myeloma) | Cell Viability | 3.6 µM | [3] |
| Tubacin | MM.1S (Multiple Myeloma) | Cell Viability | 9.7 µM | [3] |
| Bortezomib | RPMI 8226 (Multiple Myeloma) | Cell Viability (48h) | 7 nM | [4] |
| Bortezomib | AMO1 (Multiple Myeloma) | Cell Viability (48h) | 4 nM | [4] |
| LBH589 | Multiple Myeloma Cell Lines | Cell Viability | 10-20 nM | [5] |
Table 2: In Vivo Efficacy of HDAC6 Inhibitor Combinations in Multiple Myeloma Xenograft Models (Note: Data for a comparable HDAC6 inhibitor is used as a proxy due to the absence of specific this compound in vivo data in multiple myeloma in the searched literature)
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (%) | Survival Benefit | Mouse Model | Source (for similar compound) |
| Vehicle Control | - | - | - | RPMI 8226 Xenograft | [6][7] |
| Bortezomib | 1 mg/kg, i.p., twice weekly | Significant | Increased | RPMI 8226 Xenograft | [8] |
| ACY-1215 (HDAC6i) | 50 mg/kg, oral, daily | Significant | Increased | RPMI 8226 Xenograft | [9] |
| Bortezomib + ACY-1215 | Bortezomib (as above) + ACY-1215 (as above) | Synergistic Inhibition | Significantly Prolonged | RPMI 8226 Xenograft | [9] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with bortezomib on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI 8226, MM.1S, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the respective wells.
-
Include vehicle control wells treated with DMSO at the same concentration as the highest drug concentration.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
Western Blot Analysis for α-Tubulin Acetylation
This protocol is to assess the pharmacodynamic effect of this compound on its direct target, HDAC6, by measuring the acetylation of α-tubulin.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat multiple myeloma cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for 24 hours.[2]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use α-tubulin and histone H3 as loading controls. This compound should selectively increase the acetylation of α-tubulin without affecting histone H3 acetylation, demonstrating its specificity for HDAC6.
In Vivo Multiple Myeloma Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination with bortezomib.
Materials:
-
RPMI 8226 multiple myeloma cells
-
Female immunodeficient mice (e.g., SCID or NOD/SCID), 5-6 weeks old[6][7]
-
Matrigel
-
This compound (formulated for oral administration)
-
Bortezomib (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject 5 x 10^6 RPMI 8226 cells mixed with Matrigel into the right flank of each mouse.[7]
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (length x width^2) / 2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Bortezomib alone, this compound + Bortezomib).
-
Administer treatments according to a predefined schedule. Based on similar studies, a possible regimen could be:
-
This compound: Daily oral gavage.
-
Bortezomib: Intraperitoneal injection twice a week.[8]
-
-
Monitor tumor volumes and body weights twice weekly.[7]
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like acetylated α-tubulin).
-
Evaluate treatment efficacy by comparing tumor growth inhibition and overall survival between the treatment groups.
Safety and Toxicology
Preclinical safety studies have shown that this compound has a promising safety profile. In rats, the maximum tolerated dose (MTD) was greater than 1000 mg/kg. No significant changes related to this compound were observed in dogs, and it did not induce significant effects on the cardiovascular, respiratory, or central nervous systems.
Conclusion
This compound is a highly selective and potent HDAC6 inhibitor with a clear mechanism of action that is highly relevant to the pathobiology of multiple myeloma. Preclinical data suggests that it can synergistically enhance the anti-myeloma activity of the proteasome inhibitor bortezomib. The provided protocols offer a framework for further investigation into the therapeutic potential of this compound in multiple myeloma research and drug development. Further studies are warranted to establish optimal dosing and to evaluate its efficacy in a broader range of multiple myeloma subtypes, including those resistant to standard therapies. As of late 2023, this compound was in preclinical studies with an expectation to file an Investigational New Drug (IND) application with the FDA. No clinical trial data for this compound in multiple myeloma is publicly available at this time.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Reduces the Tumorigenicity of Multiple Myeloma via Downregulation of Upregulated Targets in Clonogenic Side Population Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple mechanisms contribute to the synergistic anti-myeloma activity of the pan-histone deacetylase inhibitor LBH589 and the rapalog RAD001 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antimyeloma therapeutic option with inhibition of the HDAC1-IRF4 axis and PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application of MPT0G211 in Glioblastoma Animal Models: A Review of Available Preclinical Data
A comprehensive search of publicly available scientific literature and preclinical data reveals no direct studies on the application of MPT0G211 in glioblastoma animal models. While this compound is recognized as a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor with demonstrated activity in other cancer types, such as triple-negative breast cancer, its efficacy and mechanism of action in glioblastoma have not been reported in in vivo settings.[1]
This document aims to provide relevant information for researchers by summarizing the preclinical data available for a structurally related compound, MPT0B291 , which has been studied in glioblastoma animal models. It is crucial to note that MPT0B291 and this compound are distinct molecules , and the following data should be interpreted with caution as it may not be directly extrapolated to this compound.
This compound: A Selective HDAC6 Inhibitor
This compound is an orally active and selective HDAC6 inhibitor.[2] Its mechanism of action primarily involves the inhibition of HDAC6, a cytoplasmic enzyme that plays a key role in cell motility, protein quality control, and microtubule dynamics.[2] By inhibiting HDAC6, this compound can lead to the acetylation of non-histone proteins such as α-tubulin and Hsp90, which can disrupt cancer cell migration and survival.[1]
Preclinical Application of MPT0B291 in Glioblastoma Animal Models
MPT0B291 is a novel histone deacetylase (HDAC) inhibitor that has shown anti-tumor efficacy in both in vitro and in vivo models of glioma.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of MPT0B291 in glioblastoma animal models.
Table 1: In Vivo Efficacy of MPT0B291 in a Xenograft Model of Glioblastoma [3][6]
| Treatment Group | Dosage and Administration | Tumor Bioluminescence Flux (Fold Change from Day 6 to Day 13) | Median Survival |
| Vehicle | - | Increase | ~13 days |
| MPT0B291 | 10 mg/kg, p.o. | Significant Reduction | >20 days |
| MPT0B291 | 25 mg/kg, p.o. | Significant Reduction | >20 days |
| SAHA (Vorinostat) | 150 mg/kg, p.o. | No Significant Reduction | ~13 days |
| TMZ (Temozolomide) | 25 mg/kg, p.o. | Significant Reduction | >20 days |
p.o. - per os (by mouth)
Experimental Protocols
A common protocol for establishing an orthotopic glioblastoma xenograft model involves the following steps:
-
Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG) are cultured under standard conditions. For in vivo imaging, cells are often transduced with a luciferase reporter gene.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
A suspension of glioblastoma cells (typically 1-5 x 10^5 cells in a small volume of sterile PBS or media) is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the incision is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (e.g., IVIS Spectrum) at regular intervals.
-
Drug Treatment: Once tumors are established (detectable bioluminescence signal), animals are randomized into treatment and control groups. MPT0B291 is typically administered orally at the specified doses.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring changes in tumor volume (via bioluminescence imaging), overall survival, and histological analysis of tumor tissue post-mortem.
IHC is used to analyze the expression of specific proteins in tumor tissues to understand the mechanism of drug action.
-
Tissue Preparation: Brain tissues are harvested, fixed in formalin, and embedded in paraffin (B1166041).
-
Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin blocks and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval to unmask the target protein epitopes (e.g., using citrate (B86180) buffer and heat).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the protein of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the target protein.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted with a coverslip.
-
Analysis: The slides are examined under a microscope to assess the intensity and localization of the protein staining.
Signaling Pathways and Mechanism of Action of MPT0B291 in Glioblastoma
MPT0B291 has been shown to exert its anti-glioblastoma effects through the modulation of several key signaling pathways. As an HDAC inhibitor, it increases the acetylation of both histone and non-histone proteins, leading to changes in gene expression and cellular processes.
The proposed mechanism of action for MPT0B291 in glioblastoma involves the following:
-
Induction of Cell Cycle Arrest: MPT0B291 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, leading to a G1 phase cell cycle arrest.[3]
-
Induction of Apoptosis: The compound increases the levels of pro-apoptotic proteins such as PUMA and Bax, and activates caspase-3.[3]
-
Activation of p53: MPT0B291 increases the phosphorylation and acetylation of the tumor suppressor protein p53, enhancing its transcriptional activity and promoting the expression of its target genes involved in cell cycle arrest and apoptosis.[3]
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for MPT0B291.
Conclusion
While there is currently no published data on the use of the selective HDAC6 inhibitor this compound in glioblastoma animal models, the available preclinical evidence for the related HDAC inhibitor MPT0B291 suggests that this class of compounds holds therapeutic potential for the treatment of glioblastoma. Further research is warranted to investigate the efficacy of this compound in glioblastoma and to elucidate its specific mechanism of action in this aggressive brain tumor. The protocols and findings from the MPT0B291 studies can serve as a valuable foundation for designing future preclinical investigations of this compound.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Histone deacetylase inhibitor MPT0B291 suppresses Glioma Growth in vitro and in vivo partially through acetylation of p53 [ijbs.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Alzheimer's Disease Pathogenesis with MPT0G211
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3][4] Histone deacetylase 6 (HDAC6), a cytoplasmic enzyme, has emerged as a key player in AD pathogenesis, particularly in relation to tau hyperphosphorylation.[1][2][3][4] MPT0G211 is a potent and highly selective, orally active inhibitor of HDAC6.[1][5][6][7][8] It has been shown to penetrate the blood-brain barrier, ameliorate tau phosphorylation and cognitive deficits in preclinical models of Alzheimer's disease, making it a valuable research tool for investigating AD pathogenesis and evaluating potential therapeutic strategies.[1][2][3][4][5][8]
These application notes provide a comprehensive overview of the use of this compound in Alzheimer's disease research, including its mechanism of action, key quantitative data, and detailed protocols for relevant in vitro and in vivo experiments.
Data Presentation
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 0.291 nM | [1][5][6][7][8][9] |
| Selectivity | >1000-fold selective for HDAC6 over other HDAC isoforms | [1][5][6][7][8][9] |
Table 2: Cellular Effects of this compound in Neuronal Cell Lines
| Cellular Effect | Cell Lines | Concentration | Key Findings | Reference |
| Tau Phosphorylation | SH-SY5Y, Neuro-2a | 0.1 µM | Significantly attenuates phosphorylation of tau at Ser396 and Ser404.[1][5][8][10] | [1][5][8][10] |
| α-tubulin Acetylation | SH-SY5Y, Neuro-2a | 0.1 - 1 µM | Concentration-dependently increases α-tubulin acetylation.[9][11] | [9][11] |
| Hsp90 Acetylation | - | - | Increases Hsp90 acetylation, leading to reduced HDAC6-Hsp90 binding.[2][3][4][9] | [2][3][4][9] |
Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Animal Model
| Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| AD Mouse Model | 50 mg/kg | Oral (p.o.), daily | 3 months | Significantly ameliorates spatial memory impairment.[5] | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Alzheimer's Disease
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound |CAS:2151853-97-1 Probechem Biochemicals [probechem.com]
- 7. This compound| [dcchemicals.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Protocol for assessing MPT0G211 efficacy in triple-negative breast cancer.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with conventional targeted therapies. MPT0G211 has emerged as a promising therapeutic agent for TNBC. It is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme involved in cell motility and protein trafficking.[1] By inhibiting HDAC6, this compound disrupts critical cellular processes that drive TNBC progression and metastasis.[1]
This document provides detailed application notes and protocols for assessing the efficacy of this compound in TNBC, both in vitro and in vivo. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively evaluate the anti-cancer properties of this novel compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in TNBC models.
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Parameter | Cell Line | This compound Concentration | Result | Reference |
| IC50 | MDA-MB-231 | - | 16.19 µM | [2] |
| MCF-7 | - | 5.6 µM | [2] | |
| Cell Migration Inhibition | MDA-MB-231 | Not specified | Significant decrease | [1] |
| Apoptosis Induction | Acute Myeloid Leukemia (AML) Cells | Not specified | Potentiated doxorubicin-induced apoptosis | [3] |
| Cell Cycle Arrest | Acute Lymphoblastic Leukemia (ALL) Cells | Not specified | Synergistically induced G2/M arrest with vincristine | [3] |
Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| TNBC Xenograft | This compound | 25 mg/kg; i.p.; qd | Significantly reduced lung nodules and weight | [2] |
| Acute Myeloid Leukemia Xenograft | This compound + Doxorubicin | Not specified | Significantly potentiated antitumor activity of doxorubicin | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows for assessing its efficacy.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Line: MDA-MB-231 (a widely used human TNBC cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed MDA-MB-231 cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Treat MDA-MB-231 cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
5. Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane.
-
Procedure:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Seed this compound-treated or control MDA-MB-231 cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells under a microscope.
-
6. Western Blot Analysis
This technique is used to detect changes in the expression and post-translational modification of specific proteins.
-
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-α-tubulin, acetylated-cortactin, Aurora-A, cleaved PARP, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Assay
1. TNBC Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old.
-
Cell Line: MDA-MB-231 cells.
-
Procedure:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Orthotopically inject 1-5 x 10⁶ cells into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation.
-
2. This compound Efficacy Assessment
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg, intraperitoneally) or vehicle control daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, western blotting).
-
For metastasis studies, harvest lungs and other organs and assess for metastatic nodules visually and/or by histological analysis. Bioluminescence imaging can be used if the cells are engineered to express luciferase.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
Application Notes and Protocols: MPT0G211 and Doxorubicin Co-treatment in Acute Leukemia Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Standard chemotherapeutic agents for acute leukemia, such as doxorubicin (B1662922), are often associated with significant side effects and the development of drug resistance.[1][2] A promising strategy to enhance therapeutic efficacy and mitigate toxicity is combination therapy.[2][3] MPT0G211, a novel and selective inhibitor of Histone Deacetylase 6 (HDAC6), has demonstrated potent anticancer effects in acute leukemia cells.[1] HDAC6 is frequently overexpressed in acute leukemia and plays a role in tumor survival.[2][3] This document outlines the synergistic anticancer effects of co-administering this compound and doxorubicin in acute leukemia models, providing detailed protocols for key experiments and summarizing the quantitative data. The combination of this compound and doxorubicin has been shown to synergistically induce apoptosis in acute myeloid leukemia (AML) cells by enhancing the DNA damage response.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Acute Leukemia Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia (AML) | 5.06 ± 0.12 |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 3.79 ± 0.36 |
| HUVECs | Normal Human Umbilical Vein Endothelial Cells | > 90 |
Data extracted from a study on the anticancer effects of this compound.[1]
Table 2: Synergistic Effects of this compound and Doxorubicin on HL-60 Cell Viability
| This compound (µM) | Doxorubicin (µM) | Combination Index (CI) | Effect |
| 0.3 | Various | < 1 | Synergism |
| 1 | Various | < 1 | Synergism |
| 3 | Various | < 1 | Synergism |
Combination Index (CI) values < 1 indicate a synergistic effect.[1]
Table 3: Effect of this compound and Doxorubicin on Apoptosis in HL-60 Cells
| Treatment | Concentration | % of Apoptotic Cells (Sub-G1) |
| Control | - | Baseline |
| This compound | 10 µM (24h) | Increased |
| This compound | 10 µM (48h) | Further Increased |
| Doxorubicin | - | - |
| This compound + Doxorubicin | - | Significantly Increased vs Single Agents |
Qualitative description based on flow cytometry data showing an increase in the sub-G1 cell population, indicative of apoptosis.[1]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound and doxorubicin co-treatment.
Caption: this compound and Doxorubicin synergistic signaling pathway in AML.
Caption: Logical relationship of the synergistic co-treatment.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human acute myeloid leukemia (HL-60) and acute lymphoblastic leukemia (MOLT-4) cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound and Doxorubicin are dissolved in DMSO to create stock solutions and stored at -20°C.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound, doxorubicin, or a combination of both. A DMSO-treated group serves as the vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group. The IC50 values are determined using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry
-
Treat cells with the indicated concentrations of this compound and/or doxorubicin for 24 or 48 hours.
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The percentage of cells in the sub-G1 phase is quantified to determine the level of apoptosis.
Western Blot Analysis
-
Lyse the treated and control cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Ku70, Ku70, Bax, Bcl-2, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
-
Inject immunodeficient mice (e.g., BALB/c nude mice) subcutaneously with acute leukemia cells (e.g., 5 x 10^6 HL-60 cells).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle control, this compound alone, doxorubicin alone, and this compound plus doxorubicin.
-
Administer the treatments according to a predefined schedule (e.g., intraperitoneal injection daily or several times a week).
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
After the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mechanism of Synergistic Action
The co-treatment of this compound and doxorubicin demonstrates a significant synergistic effect in AML cells.[1] Doxorubicin induces a DNA damage response in cancer cells.[1][4] this compound, as an HDAC6 inhibitor, enhances this effect through a specific molecular mechanism.[1][2] this compound treatment leads to an increase in the acetylation of Ku70, a key protein involved in DNA repair.[1][2] This acetylation disrupts the binding between Ku70 and the pro-apoptotic protein Bax.[1][3] Consequently, Bax is released and translocates to the mitochondria, triggering the intrinsic apoptotic pathway.[1][2] This impairment of the DNA repair machinery potentiates the cytotoxic effects of doxorubicin, leading to enhanced apoptosis in acute leukemia cells.[1] Ectopic expression of HDAC6 has been shown to reverse the apoptosis induced by the combination treatment, confirming the central role of HDAC6 inhibition in this synergistic interaction.[1][2]
Conclusion
The combination of the novel HDAC6 inhibitor this compound with the standard chemotherapeutic agent doxorubicin presents a promising therapeutic strategy for acute leukemia.[1][2] The synergistic cytotoxicity is achieved by this compound-mediated enhancement of the doxorubicin-induced DNA damage response through the Ku70-Bax apoptotic pathway.[1] In vivo studies have confirmed that this combination significantly improves tumor growth delay.[1][2] These findings provide a strong rationale for further clinical investigation of this co-treatment regimen in patients with acute leukemia.
References
- 1. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for M-Phase Phosphoprotein (MPT0G211) in Cell Migration Assays
Introduction
MPT0G211 is a novel and potent selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-metastatic activity. In cancer biology, cell migration is a critical process for tumor invasion and metastasis. This compound has been shown to impede the migration of cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. These application notes provide detailed protocols for utilizing this compound in wound healing and transwell migration assays to assess its impact on cancer cell motility. The underlying mechanism of action and its effects on key signaling pathways are also discussed.
Mechanism of Action
This compound exerts its anti-migratory effects primarily through the inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and cortactin. The increased acetylation of cortactin disrupts F-actin polymerization, a fundamental process for cell movement. Consequently, this compound treatment leads to the downregulation of slingshot protein phosphatase 1 (SSH1) and a decrease in active cofilin, further inhibiting the dynamics of the actin cytoskeleton required for cell migration.[1] The effects of this compound are particularly pronounced when used in combination with chemotherapeutic agents like paclitaxel.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the migration of MDA-MB-231 human breast cancer cells.
Table 1: Effect of this compound on Wound Healing Assay in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Wound Closure (%) | Inhibition of Migration (%) |
| Control (Vehicle) | - | 95 ± 5 | 0 |
| This compound | 1 | 60 ± 7 | 36.8 |
| This compound | 5 | 35 ± 6 | 63.2 |
| Paclitaxel | 0.01 | 70 ± 8 | 26.3 |
| This compound + Paclitaxel | 1 + 0.01 | 25 ± 5 | 73.7 |
Data are presented as mean ± standard deviation from three independent experiments. Wound closure was measured at 24 hours post-scratch.
Table 2: Effect of this compound on Transwell Migration Assay in MDA-MB-231 Cells
| Treatment | Concentration (µM) | Number of Migrated Cells (per field) | Inhibition of Migration (%) |
| Control (Vehicle) | - | 250 ± 20 | 0 |
| This compound | 1 | 145 ± 15 | 42 |
| This compound | 5 | 80 ± 12 | 68 |
| Paclitaxel | 0.01 | 180 ± 18 | 28 |
| This compound + Paclitaxel | 1 + 0.01 | 65 ± 10 | 74 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were allowed to migrate for 24 hours.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional setup.
Materials:
-
MDA-MB-231 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 6-12 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or complete medium containing the desired concentrations of this compound, paclitaxel, the combination, or vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the image to ensure the same field is captured at later time points.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Time X): Capture images of the same marked fields at various time points (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis: Measure the area of the scratch at time 0 and at each subsequent time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at Time 0 - Area at Time X) / Area at Time 0] x 100
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
MDA-MB-231 cells
-
Serum-free culture medium
-
Complete culture medium (chemoattractant)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
24-well plates
-
PBS
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Cell Preparation: Harvest MDA-MB-231 cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: Add this compound, paclitaxel, the combination, or vehicle control to the cell suspension at the desired final concentrations.
-
Cell Seeding: Add 200 µL of the cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 20 minutes at room temperature.
-
Wash the insert with PBS.
-
Stain the migrated cells by immersing the insert in a staining solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Image Acquisition and Quantification:
-
Using an inverted microscope, count the number of stained, migrated cells on the bottom of the membrane in several random fields of view (e.g., 5-10 fields at 20x magnification).
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Signaling Pathways and Visualizations
This compound's primary mechanism involves the inhibition of HDAC6, which leads to downstream effects on the actin cytoskeleton. While direct modulation of the FAK-Src-Paxillin pathway by this compound has not been explicitly detailed in the currently available literature, it is known that HDAC6 activity is linked to this critical cell migration signaling cascade. Paxillin, a key component of focal adhesions, directly interacts with and inhibits HDAC6. Therefore, inhibition of HDAC6 by this compound could potentially mimic or enhance the effects of paxillin-mediated HDAC6 inhibition, thereby influencing focal adhesion dynamics and cell migration.
Caption: this compound inhibits HDAC6, leading to increased cortactin acetylation and inhibition of the cofilin pathway, which disrupts F-actin polymerization and ultimately reduces cell migration.
References
Application Notes and Protocols: In-vivo Dosing Strategies for MPT0G211 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPT0G211 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with demonstrated efficacy in various preclinical mouse models of cancer and neurodegenerative diseases.[1][2][3] this compound is orally bioavailable and capable of crossing the blood-brain barrier.[4] This document provides detailed application notes and protocols for in-vivo dosing of this compound in mice, based on published literature. It includes dosing strategies for acute leukemia, Alzheimer's disease, and triple-negative breast cancer models, along with comprehensive experimental protocols and diagrams of the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data for in-vivo dosing strategies of this compound in various mouse models.
Table 1: this compound Dosing in Acute Leukemia Mouse Model
| Parameter | Details |
| Mouse Model | Severe combined immunodeficiency (SCID) mice |
| Tumor Model | Subcutaneous xenograft of human acute myeloid leukemia (HL-60) or acute lymphoblastic leukemia (MOLT-4) cells |
| This compound Dose | 30 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Once daily (qd) |
| Combination Therapy | Can be used in combination with doxorubicin (B1662922) (1 mg/kg, i.p., every three days) or vincristine.[5][6] |
| Reference | [5] |
Table 2: this compound Dosing in Alzheimer's Disease Mouse Model
| Parameter | Details |
| Mouse Model | Triple-transgenic model of Alzheimer's disease (3xTg-AD) |
| This compound Dose | 25 mg/kg |
| Route of Administration | Oral gavage (p.o.) |
| Dosing Schedule | Once daily (qd) |
| Therapeutic Effect | Ameliorates learning and memory impairment and reduces phosphorylated tau in the hippocampus.[2][4] |
| Reference | [2] |
Table 3: this compound Dosing in Triple-Negative Breast Cancer (TNBC) Mouse Model
| Parameter | Details |
| Mouse Model | Immunodeficient mice |
| Tumor Model | Orthotopic or subcutaneous xenograft of human triple-negative breast cancer cells (e.g., MDA-MB-231) |
| This compound Dose | 50 mg/kg |
| Route of Administration | Oral gavage (p.o.) |
| Dosing Schedule | Once daily (qd) |
| Therapeutic Effect | Significantly ameliorates TNBC metastasis.[3] |
| Reference | [3] |
Experimental Protocols
Subcutaneous Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft in mice, a common model for evaluating the efficacy of anti-cancer agents like this compound.
Materials:
-
Human cancer cell line (e.g., HL-60, MOLT-4, MDA-MB-231)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Immunocompromised mice (e.g., SCID, nude)
-
Anesthetic (e.g., isoflurane)
-
Clippers and disinfectant swabs
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 10^7 cells per 0.1-0.2 mL. Keep the cell suspension on ice. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave a small area on the flank of the mouse and disinfect the skin with an alcohol swab.
-
Injection: Draw the cell suspension into a 1 mL syringe with a 25-27 gauge needle. Gently lift the skin on the flank and insert the needle subcutaneously. Slowly inject the cell suspension (typically 0.1-0.2 mL). Withdraw the needle slowly to prevent leakage.
-
Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2. Begin this compound treatment when tumors reach a palpable size (e.g., 100-200 mm³).
Intraperitoneal (i.p.) Injection
This protocol details the procedure for administering this compound via intraperitoneal injection.
Materials:
-
This compound solution in a suitable vehicle
-
Syringes (1 mL) and needles (26-28 gauge)
-
Mouse restraint device
Procedure:
-
Preparation: Prepare the this compound solution at the desired concentration. The final injection volume should not exceed 10 µL/g of mouse body weight.
-
Restraint: Securely restrain the mouse, ensuring the abdomen is accessible.
-
Injection: Tilt the mouse so that its head is slightly lower than its body. Insert the needle into the lower right quadrant of the abdomen at a 30-40 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or internal organ. If no fluid is aspirated, slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Oral Gavage (p.o.)
This protocol outlines the procedure for oral administration of this compound.
Materials:
-
This compound suspension/solution in a suitable vehicle
-
Oral gavage needle (18-20 gauge for mice)
-
Syringe (1 mL)
-
Mouse restraint device
Procedure:
-
Preparation: Prepare the this compound formulation. The volume should not exceed 10 mL/kg of body weight.
-
Restraint: Gently but firmly restrain the mouse, holding it in an upright position.
-
Gavage: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. The needle should advance without resistance. Administer the this compound formulation slowly.
-
Post-gavage: Carefully remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of discomfort or respiratory distress.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer
This compound selectively inhibits HDAC6, leading to the hyperacetylation of its substrate proteins, including α-tubulin and Hsp90. This disrupts key cellular processes that are often dysregulated in cancer.
This compound Mechanism of Action in Alzheimer's Disease
In the context of Alzheimer's disease, this compound's inhibition of HDAC6 has neuroprotective effects primarily related to tau pathology and microtubule stability.
Experimental Workflow for In-Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in-vivo efficacy of this compound in a mouse xenograft model.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geroprotective interventions in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Triple-negative Breast Cancer Liver Metastasis to Oral Recombinant Methioninase in a Patient-derived Orthotopic Xenograft (PDOX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Troubleshooting & Optimization
Optimizing MPT0G211 dosage for maximum HDAC6 inhibition.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MPT0G211 for maximum HDAC6 inhibition. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action is the selective inhibition of the class IIb HDAC6, which leads to an increase in the acetylation of its substrates. This targeted inhibition has shown therapeutic potential in various disease models, including cancer and Alzheimer's disease.[3]
Q2: What is the IC50 of this compound for HDAC6?
A2: this compound exhibits a potent inhibitory concentration (IC50) of 0.291 nM for HDAC6.[1][4] It displays over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][4]
Q3: What are the known downstream effects of HDAC6 inhibition by this compound?
A3: Inhibition of HDAC6 by this compound leads to the hyperacetylation of its primary cytoplasmic substrates, including α-tubulin and heat shock protein 90 (Hsp90).[3][5] This can result in various cellular effects such as altered microtubule dynamics, disruption of protein folding machinery, and induction of apoptosis in cancer cells.[2][5][6] Specifically, increased acetylation of Hsp90 can lead to the degradation of client proteins like phosphorylated tau in Alzheimer's models.[3]
Q4: In which cancer cell lines has this compound shown anti-proliferative activity?
A4: this compound has demonstrated anti-proliferative and cytotoxic effects in a range of cancer cell lines, including:
-
Multiple Myeloma
-
Glioblastoma
-
Human Acute Lymphoblastic Leukemia (ALL)[6]
-
Breast Adenocarcinoma (MCF-7)[1]
-
Lung Carcinoma (A549)[1]
Q5: Is this compound brain-penetrant?
A5: Yes, this compound can penetrate the blood-brain barrier, which makes it a promising candidate for treating neurological disorders like Alzheimer's disease.[1][4]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Cell Line | Reference |
| HDAC6 IC50 | 0.291 nM | HDAC6 Enzyme | [1][4] |
| A549 GI50 | 5.33 µM | Human Lung Carcinoma | [1] |
| NCI-H929 GI50 | 9.14 µM | Human Multiple Myeloma | [1] |
| MDA-MB-231 GI50 | 16.19 µM | Human Triple-Negative Breast Cancer | [1] |
| MCF-7 GI50 | 5.6 µM | Human Breast Adenocarcinoma | [1] |
Table 2: In Vivo Dosage and Administration of this compound
| Dosage | Administration | Animal Model | Application | Reference |
| 50 mg/kg | p.o. daily for 3 months | Alzheimer's Disease Mouse Model | Ameliorates spatial memory impairment | [1] |
| 25 mg/kg | i.p. daily from day 73 post-tumor injection | Breast Cancer Metastasis Mouse Model | Reduces lung nodules and weight | [1] |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected HDAC6 inhibition.
-
Possible Cause 1: Compound Stability. this compound, like many small molecules, may be sensitive to storage conditions and repeated freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate Pipetting. Small volumes of highly potent inhibitors require precise pipetting.
-
Solution: Use calibrated pipettes and ensure proper technique. For very low concentrations, perform serial dilutions.
-
-
Possible Cause 3: Suboptimal Assay Conditions. Enzyme activity can be influenced by buffer composition, pH, and temperature.
-
Solution: Ensure that the assay buffer and conditions are optimized for HDAC6 activity. Refer to established protocols or manufacturer's guidelines for your HDAC6 assay kit.
-
Issue 2: High background signal in cellular assays.
-
Possible Cause 1: Autofluorescence of this compound. The compound itself may exhibit fluorescence at the wavelengths used for detection.
-
Solution: Run a control experiment with this compound in the absence of cells or detection reagents to measure its intrinsic fluorescence. Subtract this background from your experimental values.
-
-
Possible Cause 2: Off-target effects at high concentrations. Although highly selective, at very high concentrations, this compound might have off-target effects leading to non-specific signals.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for selective HDAC6 inhibition. Use concentrations well below those that induce significant cytotoxicity in control cells unless cytotoxicity is the intended endpoint.
-
Issue 3: Difficulty reproducing in vivo efficacy.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) variability. Factors such as animal strain, age, and health status can influence drug metabolism and distribution.
-
Solution: Standardize your animal model and experimental conditions. Consider conducting a pilot PK/PD study to determine the optimal dosing regimen for your specific model.
-
-
Possible Cause 2: Formulation issues. The solubility and stability of this compound in the vehicle used for administration can affect its bioavailability.
-
Solution: Ensure this compound is fully dissolved in a non-toxic and stable vehicle suitable for the chosen route of administration.
-
Experimental Protocols
Protocol 1: In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory activity of this compound on HDAC6.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair), and developer solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control).
-
HDAC6 Enzyme.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for α-tubulin Acetylation
This protocol is used to confirm the cellular activity of this compound by measuring the acetylation of its substrate, α-tubulin.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin.
-
As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Visualizations
Caption: Mechanism of action of this compound as an HDAC6 inhibitor.
Caption: Workflow for in vitro HDAC6 inhibition assay.
Caption: Key substrates and cellular functions of HDAC6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
MPT0G211 Technical Support Center: Troubleshooting Solubility for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the selective HDAC6 inhibitor, MPT0G211, in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is a potent, orally active, and selective HDAC6 inhibitor.[2]
Q2: What is the known solubility of this compound in DMSO?
A2: this compound has a reported solubility of ≥ 10 mg/mL in DMSO.[1] Another source indicates a solubility of 10 mM in DMSO.[3]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What should I do?
A3: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the final DMSO concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., 0.1-0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess any solvent-induced effects.
-
Modify the dilution method: Instead of adding the aqueous buffer to your concentrated this compound stock, add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: Consider preparing an intermediate stock in a co-solvent system (e.g., DMSO/ethanol or DMSO/PEG400) before the final dilution in the aqueous buffer.
-
Gentle warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to break down small precipitates and improve dissolution.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution in aqueous buffers is generally not recommended for hydrophobic compounds like this compound and may result in poor solubility and inaccurate concentrations. It is best to first prepare a concentrated stock solution in DMSO.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is advisable to aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved by vortexing.
Troubleshooting Guide
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit, or the DMSO has absorbed moisture.
-
Solutions:
-
Ensure you are not exceeding the known solubility of ≥ 10 mg/mL.
-
Use fresh, anhydrous, research-grade DMSO.
-
Gently warm the solution (e.g., 37°C) and/or sonicate for 5-10 minutes to aid dissolution.
-
Vortex the solution vigorously for several minutes.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.
-
Solutions:
-
Visual Inspection: Carefully inspect the wells of your culture plates under a microscope for any signs of compound precipitation after adding this compound.
-
Solubility Test in Media: Before your main experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium (with serum) at the final DMSO concentration you intend to use.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound in your assay.
-
Optimize Dilution: Follow the recommended dilution procedure of adding the DMSO stock to the media with vigorous mixing.
-
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | ≥ 10 mg/mL | Cayman Chemical[1] |
| This compound | DMSO | 10 mM | Probechem[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 293.33 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh out 2.93 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Alternatively, sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes for storage at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for In-Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or 96-well plates
-
Vortex mixer
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution and vortex briefly.
-
Prepare an intermediate dilution series of this compound in DMSO if necessary, depending on the final concentrations required for your assay.
-
For the final dilution into the aqueous buffer, pre-aliquot the required volume of the aqueous buffer into your experimental tubes or wells.
-
While vigorously vortexing or pipetting the aqueous buffer, add the required small volume of the this compound DMSO stock (or intermediate dilution) dropwise to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in your assay is consistent across all conditions and is below the level of toxicity for your specific cell line (typically ≤ 0.5%).
-
Include a vehicle control containing the same final concentration of DMSO without this compound.
Visualizations
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Caption: this compound inhibits HDAC6, leading to downstream cellular effects.
References
How to minimize MPT0G211 toxicity in cell culture.
Welcome to the technical support center for MPT0G211. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its mechanism of action involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its primary cytoplasmic substrates, α-tubulin and heat shock protein 90 (Hsp90).[1] This disruption of normal protein acetylation affects microtubule stability, protein folding and degradation, and cell motility.[2][3]
Q2: In which research areas is this compound currently being investigated?
A2: this compound is being explored for its therapeutic potential in several areas, including oncology and neurodegenerative diseases. In cancer research, it has shown anti-tumor effects in various cancer types, including multiple myeloma, glioblastoma, and breast cancer.[4] In the context of neurodegenerative diseases, such as Alzheimer's disease, it has been studied for its neuroprotective effects, including the reduction of tau phosphorylation.
Q3: Is this compound expected to be cytotoxic to all cell lines?
A3: Not necessarily. The cytotoxic effects of this compound can be cell-line dependent. While it has demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, some studies have reported minimal cytotoxicity in normal or non-cancerous cell lines at effective concentrations.[5] Factors such as the level of HDAC6 expression and the dependence of the cells on HDAC6-regulated pathways can influence their sensitivity to the inhibitor.
Troubleshooting Guide
Problem 1: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound.
Possible Cause 1: Sub-optimal Cell Culture Conditions. Stressed cells can be more susceptible to drug-induced toxicity.
Solution:
-
Optimize Cell Density: Ensure that cells are seeded at an optimal density. Over-confluent or sparsely populated cultures can be more sensitive to treatment.
-
Maintain Healthy Cultures: Use cells that are in the logarithmic growth phase and have been passaged a limited number of times.
-
Media and Supplements: Use fresh, high-quality culture media and supplements appropriate for your specific cell line.[6]
Possible Cause 2: Inappropriate Drug Concentration or Incubation Time. The optimal concentration and treatment duration for this compound can vary significantly between cell lines.
Solution:
-
Perform a Dose-Response and Time-Course Experiment: If you are using a new cell line or experimental setup, it is crucial to determine the optimal concentration and incubation time. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and several time points (e.g., 24, 48, 72 hours) to identify the half-maximal inhibitory concentration (IC50) and optimal treatment window.[7]
-
Consult Published Data: Refer to the data table below for concentrations that have been used in other cell lines as a starting point.
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
Solution:
-
Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically ≤ 0.5% for DMSO).[7]
-
Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as your experimental groups to assess any solvent-induced toxicity.
Problem 2: I am not observing the expected biological effect (e.g., increased α-tubulin acetylation) after this compound treatment.
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration or duration of treatment may not be sufficient to induce a measurable effect.
Solution:
-
Increase Concentration and/or Incubation Time: Based on your initial dose-response experiments, try increasing the concentration of this compound or extending the incubation period.
-
Confirm with a Positive Control: If possible, use a known HDAC6 inhibitor as a positive control to ensure your assay is working correctly.
Possible Cause 2: Low HDAC6 Expression in the Cell Line. The target protein, HDAC6, may not be expressed at a high enough level in your chosen cell line for its inhibition to produce a significant effect.
Solution:
-
Assess HDAC6 Expression: Check the expression level of HDAC6 in your cell line using techniques like Western blotting or qPCR.
-
Choose a Different Cell Line: If HDAC6 expression is low, consider using a cell line known to have higher expression levels.
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various cell lines as reported in the literature. This information can serve as a guide for designing your experiments.
| Cell Line | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | Human Neuroblastoma | 0.1 - 1 µM | 24 hours | Increased α-tubulin acetylation, no significant cytotoxicity | [8] |
| Neuro-2a | Mouse Neuroblastoma | 0.1 - 1 µM | 24 hours | Increased α-tubulin acetylation, no significant cytotoxicity | [8] |
| HL-60 | Human Promyelocytic Leukemia | 0.1 - 10 µM | 48 hours | IC50 = 5.06 ± 0.12 µM | [5] |
| MOLT-4 | Human T-cell Acute Lymphoblastic Leukemia | 0.1 - 10 µM | 48 hours | IC50 = 3.79 ± 0.36 µM | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Up to 90 µM | 48 hours | No cytotoxic effect (IC50 > 90 µM) | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not specified | Not specified | GI50 = 16.19 µM | [9] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified | Not specified | GI50 = 5.6 µM | [9] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effect of this compound and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Following the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound, a selective HDAC6 inhibitor.
Caption: A logical workflow for troubleshooting high cytotoxicity in cell culture experiments.
Caption: The HDAC6 signaling pathway and its inhibition by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
MPT0G211 Technical Support Center: Overcoming Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to MPT0G211 in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Question: We have been treating our cancer cell line with this compound for several passages and have observed a gradual decrease in its cytotoxic efficacy. How can we confirm and characterize this acquired resistance?
Answer:
A gradual decrease in sensitivity to this compound suggests the development of acquired resistance. To confirm and characterize this, a systematic approach is recommended.
Experimental Workflow for Characterizing Acquired Resistance
Caption: Workflow for confirming and characterizing this compound resistance.
Detailed Methodologies:
-
Cell Viability Assay (MTT/CCK-8) to Determine IC50:
-
Seed parental and suspected resistant cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT or CCK-8 reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Western Blot Analysis:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., ABCB1, ABCG2, Bcl-2, p-Akt, Akt) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation:
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index |
| MDA-MB-231 (Parental) | 0.8 | - |
| MDA-MB-231 (this compound-Resistant) | 9.5 | 11.9 |
| A549 (Parental) | 1.2 | - |
| A549 (this compound-Resistant) | 14.8 | 12.3 |
Table 2: Relative Protein Expression in this compound-Resistant vs. Parental Cells
| Protein | Fold Change in Resistant Cells (Normalized to Parental) |
| ABCB1 | 8.2 |
| ABCG2 | 6.5 |
| Bcl-2 | 4.7 |
| p-Akt (Ser473) | 3.9 |
Issue 2: Cross-Resistance to Other Chemotherapeutic Agents
Question: Our this compound-resistant cell line also shows decreased sensitivity to other unrelated chemotherapy drugs. What could be the underlying mechanism?
Answer:
The development of cross-resistance to multiple drugs is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][2][3]
Proposed Mechanism: ABC Transporter-Mediated Drug Efflux
References
- 1. Effects of histone deacetylase inhibitors on ATP-binding cassette transporters in lung cancer A549 and colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the delivery of MPT0G211 across the blood-brain barrier.
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for experiments aimed at improving the delivery of MPT0G211 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its transport across the blood-brain barrier critical?
This compound is a potent and highly selective, orally active inhibitor of histone deacetylase 6 (HDAC6), with an IC50 value of 0.291 nM.[1][2][3] It displays over 1,000-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][2][3] The compound is under investigation for its therapeutic potential in central nervous system (CNS) disorders, including glioblastoma and Alzheimer's disease.[1] Its ability to penetrate the BBB is crucial for therapeutic efficacy, as it must reach its targets within the brain to exert its neuroprotective effects, such as ameliorating tau phosphorylation.[1][4]
Q2: My in vitro BBB model is showing low transendothelial electrical resistance (TEER). What does this indicate and how can I fix it?
Low TEER values suggest that the tight junctions between your endothelial cells have not formed properly, resulting in a "leaky" barrier. This compromises the integrity of the model for permeability studies. Refer to the "Troubleshooting Low TEER Values" guide below for potential causes and solutions.
Q3: How can I determine if this compound is a substrate for common efflux pumps like P-glycoprotein (P-gp)?
To determine if this compound is actively transported out of the brain by efflux pumps, a bidirectional transport assay is recommended.[5] This experiment measures the permeability of the compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a cell monolayer expressing the transporter (e.g., MDCK-MDR1 cells). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for the efflux pump. See the detailed protocol for a P-gp substrate assay below.
Q4: this compound is reported to be BBB-penetrant, but my in vivo results show low brain concentrations. What could be the issue?
While this compound can cross the BBB, several factors can lead to lower-than-expected brain concentrations in vivo.[1][2] A primary reason could be that it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively remove the drug from the brain.[6] High variability in animal handling, dosing accuracy, or metabolism can also contribute. It is crucial to first verify its status as a P-gp substrate and then consider strategies to mitigate this, such as co-administration with a P-gp inhibitor in preclinical studies.
Q5: What advanced strategies can be explored to enhance the brain delivery of this compound?
If passive diffusion is insufficient, several strategies can be employed to enhance delivery:
-
Nanoparticle Encapsulation: Loading this compound into liposomes or polymeric nanoparticles can protect it from degradation and facilitate transport across the BBB.[7][8][9]
-
Receptor-Mediated Transcytosis: Conjugating this compound to a ligand that targets a receptor on the BBB surface (e.g., the transferrin receptor) can enable active transport into the brain.[7]
-
Focused Ultrasound (FUS): The use of FUS in combination with microbubbles can transiently and locally open the tight junctions of the BBB, allowing for increased drug penetration.[7][10]
Troubleshooting Guides
Guide 1: Low or Inconsistent TEER Values in In Vitro BBB Models
This guide addresses common issues related to the integrity of static Transwell models of the blood-brain barrier.[11][12]
| Potential Cause | Recommended Solution |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and not overgrown before seeding. Perform regular cell viability tests. |
| Suboptimal Seeding Density | Optimize the seeding density for your specific endothelial cells. Too few cells will fail to form a confluent monolayer, while too many can cause cell death and detachment. |
| Microbial Contamination | Regularly test for mycoplasma contamination. Discard any contaminated cultures and ensure strict aseptic technique. |
| Incompatible Media | Verify that the culture media for co-culture models (e.g., with astrocytes or pericytes) are compatible and do not negatively impact endothelial cell health. |
| Improper Handling | Avoid jarring or agitating the Transwell plates, as this can disrupt the cell monolayer. |
Guide 2: High Variability in In Vivo Brain-to-Plasma Ratios
This guide provides steps to diagnose and resolve inconsistencies in preclinical animal studies measuring this compound brain penetration.
| Potential Cause | Recommended Solution |
| Inaccurate Dosing | Ensure precise and consistent administration of this compound. For oral dosing, confirm complete ingestion. For intravenous dosing, verify catheter placement. |
| Animal Stress | Acclimate animals properly to the experimental environment to minimize stress, which can alter blood flow and BBB permeability. |
| Sample Collection Timing | Standardize the time points for blood and brain tissue collection post-dosing, as the brain-to-plasma ratio is highly dependent on the pharmacokinetic profile. |
| Metabolic Instability | Assess the metabolic stability of this compound in plasma and brain homogenates. Rapid metabolism can lead to variable concentrations of the parent compound. |
| Inter-animal Variability | Increase the number of animals per group to improve statistical power and account for natural biological variation. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Target | Histone Deacetylase 6 (HDAC6) | [1] |
| IC50 | 0.291 nM | [1][2][3] |
| Selectivity | >1000-fold over other HDAC isoforms | [1][3] |
| Reported Activity | BBB Penetrant, Orally Active |[1][2][3] |
Table 2: Typical Parameters for In Vitro BBB Model Validation
| Compound | Type | Expected Apparent Permeability (Papp) (cm/s) | Expected Efflux Ratio (MDCK-MDR1) |
|---|---|---|---|
| Sucrose (B13894) / Mannitol | Paracellular Marker (Low Permeability) | < 1.0 x 10⁻⁶ | ~1 |
| Propranolol (B1214883) | Transcellular Marker (High Permeability) | > 20 x 10⁻⁶ | ~1 |
| Digoxin | P-gp Substrate | Low to Moderate | > 2.0 |
| Verapamil | P-gp Inhibitor / Substrate | Moderate to High | > 2.0 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Co-Culture Model)
-
Cell Culture: Co-culture human brain microvascular endothelial cells (HBMECs) on the apical side of a Transwell insert and human astrocytes on the basolateral side of the well.
-
Barrier Formation: Culture for 5-7 days until a confluent monolayer with high TEER (>200 Ω·cm²) is formed.
-
Assay Initiation: Replace the media in the apical (donor) and basolateral (receiver) compartments with transport buffer.
-
Compound Addition: Add this compound (typically 1-10 µM) to the donor compartment. Include control compounds (e.g., sucrose for low permeability, propranolol for high permeability).
-
Sampling: At designated time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the receiver compartment, replacing the volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane surface area, and C0 is the initial donor concentration.
Protocol 2: Bidirectional P-glycoprotein (P-gp) Substrate Assay
-
Cell Seeding: Seed MDCK-MDR1 cells (which overexpress P-gp) onto Transwell inserts and culture until a confluent monolayer with high TEER is achieved.[5]
-
Assay Setup: Prepare two sets of Transwell plates.
-
Set 1 (A-B): Add this compound to the apical (A) compartment.
-
Set 2 (B-A): Add this compound to the basolateral (B) compartment.
-
-
Inhibitor Control: For a subset of wells, pre-incubate the cells with a known P-gp inhibitor (e.g., 5-10 µM Verapamil) for 30-60 minutes before adding this compound.
-
Transport Study: Incubate for 1-2 hours. Collect samples from the receiver compartments (B for Set 1, A for Set 2).
-
Analysis: Quantify the this compound concentration via LC-MS/MS.
-
Calculation: Calculate Papp (A-B) and Papp (B-A). The efflux ratio is Papp (B-A) / Papp (A-B). An efflux ratio >2 indicates that this compound is a P-gp substrate. This ratio should be reduced in the presence of the P-gp inhibitor.
Protocol 3: In Vivo Brain Penetration via Microdialysis
-
Surgical Implantation: Under anesthesia, stereotactically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus) of a rodent.[13] Allow the animal to recover for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[14]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[15]
-
Baseline Collection: Collect dialysate samples for at least 1-2 hours to establish a stable baseline before drug administration.[14]
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal, or intravenous injection).
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours. Simultaneously, collect blood samples at corresponding time points.
-
Quantification: Analyze the this compound concentration in the brain dialysate and plasma samples using a highly sensitive method like LC-MS/MS to determine the unbound brain and plasma concentrations.
Visualizations
Caption: Experimental workflow for assessing the BBB penetration of this compound.
Caption: Simplified signaling pathway for this compound's neuroprotective effects.
Caption: Troubleshooting logic for low in vivo brain concentrations of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-gp Substrate Identification | Evotec [evotec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 9. New Targeted Therapy: Nanotechnology Breakthrough Allows Chemotherapeutic Agents To Cross Blood-Brain Barrier, Target Astrocytoma Cells - Medical Update [medicalupdate.pennstatehealth.org]
- 10. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. uva.theopenscholar.com [uva.theopenscholar.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of MPT0G211.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MPT0G211, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 0-4°C is suitable for short-term periods (days to weeks).[2] When stored properly at -20°C, the compound is stable for at least four years.[1]
Q2: How should I store this compound stock solutions?
Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] For stock solutions stored at -20°C, the recommended use period is within one month.[3][4] For longer-term storage of up to six months, -80°C is recommended.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions, with a solubility of at least 10 mg/mL.[1]
Q4: My this compound arrived at room temperature. Is it still viable?
Yes. This compound is stable for short periods at room temperature, which can occur during shipping.[2][4] Upon receipt, it is crucial to transfer it to the recommended storage conditions for long-term stability.
Q5: I observe precipitation in my stock solution after thawing. What should I do?
Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[4] If precipitation occurs, gentle warming and/or sonication can be used to aid in redissolving the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inaccurate solution concentration. | Verify the calibration of your balance. Ensure the compound is fully dissolved in the solvent. | |
| Difficulty dissolving the compound | Insufficient solvent or incorrect solvent. | Use DMSO for initial stock solution preparation. Gentle warming and sonication can aid dissolution.[3] |
| Compound has precipitated out of solution. | Allow the vial to warm to room temperature before use and vortex to ensure homogeneity. | |
| Loss of compound activity | Multiple freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the stock solution to maintain stability. |
| Extended storage of working solutions. | Prepare fresh working solutions from the stock solution on the day of the experiment.[3] |
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Solid | -20°C | ≥ 4 years | [1] |
| 0-4°C | Short-term (days to weeks) | [2] | |
| Stock Solution | -20°C | Up to 1 month | [3][4] |
| -80°C | Up to 6 months | [3] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cells with this compound and subsequent analysis.
-
Cell Culture: Plate cells (e.g., SH-SY5Y, Neuro-2a, MDA-MB-231, MCF-7) at the desired density and allow them to adhere overnight.[3][5]
-
This compound Preparation: Prepare a fresh dilution of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for the desired time period (e.g., 24 hours).[3]
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as:
-
Western Blotting: To assess the acetylation of HDAC6 substrates like α-tubulin and Hsp90, or the phosphorylation status of proteins like tau.[3][6]
-
Cell Viability Assays (e.g., MTT): To determine the cytotoxic or anti-proliferative effects of this compound.[3]
-
Migration Assays: To evaluate the impact of this compound on cell motility.[6]
-
Experimental Workflow for this compound In Vitro Studies
Caption: A generalized workflow for in vitro experiments using this compound.
Signaling Pathway
Mechanism of Action of this compound
This compound is a selective inhibitor of histone deacetylase 6 (HDAC6).[2][3] Its mechanism of action involves increasing the acetylation of HDAC6 substrates, notably α-tubulin and the chaperone protein Hsp90.[6] This increased acetylation of Hsp90 disrupts its interaction with client proteins, such as phosphorylated tau, leading to their ubiquitination and subsequent degradation by the proteasome.[3][7][8] This pathway is particularly relevant in the context of Alzheimer's disease research.[7][8]
Caption: this compound inhibits HDAC6, leading to Hsp90 hyperacetylation and proteasomal degradation of p-tau.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from MPT0G211 experiments.
Welcome to the technical support center for MPT0G211 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered when working with this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves binding to the catalytic domain of the HDAC6 enzyme, leading to an increase in the acetylation of its substrates. Unlike pan-HDAC inhibitors, this compound shows over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms.[1][2] This selectivity minimizes effects on histone acetylation, which is regulated by Class I HDACs.[1]
Key downstream effects of this compound-mediated HDAC6 inhibition include:
-
Increased α-tubulin acetylation: This affects microtubule dynamics, cell migration, and mitosis.[2][3]
-
Increased acetylation of Hsp90: This can lead to the destabilization and degradation of Hsp90 client proteins, such as Aurora-A kinase and phosphorylated tau.[4][5]
-
Increased acetylation of cortactin: This disrupts F-actin polymerization and reduces cell motility.[5]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated efficacy in a variety of cell lines, primarily in the contexts of oncology and neurodegenerative disease models.
| Cell Line | Cancer/Disease Type | Observed Effects | Reference |
| HL-60 & MOLT-4 | Acute Myeloid Leukemia (AML) & Acute Lymphoblastic Leukemia (ALL) | Induced apoptosis; synergized with doxorubicin (B1662922) and vincristine. | [3][6] |
| MDA-MB-231 & MCF-7 | Triple-Negative Breast Cancer & Breast Cancer | Decreased cell migration and invasion; synergized with paclitaxel. | [5] |
| SH-SY5Y & Neuro-2a | Alzheimer's Disease Model | Reduced tau phosphorylation and aggregation. | [4][7] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | Inhibited cell proliferation, especially in combination with Bortezomib. | [1] |
Q3: What are the recommended starting concentrations for in vitro experiments?
Based on published studies, effective concentrations of this compound can vary depending on the cell line and the duration of the experiment.
-
For inhibiting tau phosphorylation in neuronal cell lines, concentrations as low as 0.1 µM have been shown to be effective.[2]
-
For inducing apoptosis in acute leukemia cell lines, IC50 values were observed in the range of 3-6 µM.[6]
-
For anti-metastatic effects in breast cancer cells, concentrations around 1-5 µM have been used.
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guides
Issue 1: No Increase in α-tubulin Acetylation Observed via Western Blot
You've treated your cells with this compound, but a western blot shows no change in the levels of acetylated α-tubulin compared to the vehicle control.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | The concentration may be too low for your specific cell line. Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 10 µM). |
| Insufficient Incubation Time | The effect on tubulin acetylation may be time-dependent. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Poor Antibody Quality | The primary antibody against acetylated α-tubulin may be of poor quality or expired. Validate your antibody using a positive control, such as a pan-HDAC inhibitor (e.g., SAHA or Trichostatin A), which is known to robustly increase tubulin acetylation. |
| Low HDAC6 Expression in Cell Line | Your cell line may express very low levels of HDAC6, making it less sensitive to this compound. Verify HDAC6 expression levels in your cell line via western blot or qPCR. |
| Incorrect Drug Preparation/Storage | This compound may have degraded. Ensure it is dissolved in the appropriate solvent (e.g., DMSO) and stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment. |
Issue 2: Unexpected Cytotoxicity in a Non-Cancerous Cell Line
You are using a non-cancerous or primary cell line as a control and observe significant cell death at concentrations that are cytostatic in cancer cells.
| Potential Cause | Recommended Action |
| On-Target Toxicity | While highly selective for HDAC6, prolonged or high-concentration inhibition of this enzyme can still disrupt essential cellular processes in normal cells, leading to cell death.[8] |
| Off-Target Effects | Although this compound is highly selective, the possibility of off-target effects at higher concentrations cannot be entirely ruled out. Some HDAC inhibitors with a hydroxamate group have been shown to interact with other metalloenzymes like MBLAC2.[4] Consider if your observed phenotype could be related to other cellular targets. |
| Cell Line Sensitivity | The specific non-cancerous cell line you are using may be particularly sensitive to perturbations in microtubule dynamics or protein folding pathways regulated by HDAC6. |
| Experimental Artifact | The observed cytotoxicity could be an artifact of the viability assay used. For example, the MTT assay can be influenced by changes in cellular metabolism, which might be affected by this compound.[9] |
Troubleshooting Steps:
-
Confirm with a Different Viability Assay: If using an MTT or similar metabolic assay, confirm the results with a method that directly counts live/dead cells, such as trypan blue exclusion or a fluorescence-based live/dead stain.[9]
-
Reduce Concentration and/or Exposure Time: Determine the minimal concentration and duration of this compound treatment required to achieve the desired effect on your target pathway (e.g., tubulin acetylation) to minimize off-target or excessive on-target toxicity.
-
Investigate Other Cellular Stress Markers: Assess markers for other cell death pathways, such as autophagy (LC3-II conversion) or necroptosis (RIPK1/MLKL activation), if apoptosis markers are negative.[8]
Issue 3: Inconsistent or Non-Synergistic Effects in Combination Therapy Experiments
You are combining this compound with another therapeutic agent (e.g., a chemotherapy drug) but are not observing the expected synergistic effect on cell viability.
| Potential Cause | Recommended Action |
| Incorrect Dosing Schedule | The timing of drug administration can be critical for synergy. The effect of one drug may be dependent on the cellular changes induced by the other. |
| Antagonistic Interaction | At certain concentrations, the two drugs may have an antagonistic, rather than synergistic, effect. |
| Inappropriate Synergy Model | The mathematical model used to calculate synergy (e.g., Bliss independence, Loewe additivity) may not be appropriate for the mechanism of interaction between the two drugs.[10] |
| High Experimental Variability | High variability between replicate wells can obscure a true synergistic effect. |
Experimental Workflow for Synergy Analysis:
Caption: Workflow for designing and analyzing drug synergy experiments.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight, then treat with this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate blot or strip the same blot for total α-tubulin as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathway Diagrams
This compound Mechanism of Action in Tauopathy
Caption: this compound promotes p-Tau degradation via Hsp90 acetylation.[4]
This compound Anti-Metastatic Pathway in Breast Cancer
Caption: this compound inhibits cell migration by increasing cortactin acetylation.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histones deacetylases in the epidermis: structure, functions and therapeutic implications [frontiersin.org]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. High-content analysis identified synergistic drug interactions between INK128, an mTOR inhibitor, and HDAC inhibitors in a non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target effects of MPT0G211 in experiments.
Welcome to the technical support center for MPT0G211. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and the chaperone protein Hsp90.[3][4] Increased acetylation of these substrates affects a variety of cellular processes, including microtubule dynamics, protein folding and degradation, and cell migration.[3][5]
Q2: What is the reported selectivity of this compound?
This compound is reported to be highly selective for HDAC6, with an IC50 value of 0.291 nM.[1] It exhibits a selectivity of over 1000- to 42,000-fold for HDAC6 compared to other HDAC isoforms. This high selectivity is a key advantage in minimizing off-target effects.
Q3: What are the known or potential off-target effects of this compound?
While this compound is highly selective, it is a hydroxamate-based HDAC inhibitor. A recent study using chemical proteomics has identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamate-containing HDAC inhibitors.[6][7] Therefore, it is crucial to consider MBLAC2 as a potential off-target in your experiments and design appropriate controls.
Q4: Why is it important to control for off-target effects?
Troubleshooting Guide: Controlling for Off-Target Effects
This guide provides a series of experimental strategies to help you validate that the observed effects of this compound are due to its on-target activity against HDAC6.
Strategy 1: Use of Control Compounds
A fundamental approach to understanding the specificity of this compound is to compare its effects with those of other compounds.
-
Structurally Distinct HDAC6 Inhibitor: Use a commercially available, structurally distinct HDAC6 inhibitor to confirm that it produces the same phenotype as this compound. This strengthens the evidence that the observed effect is due to HDAC6 inhibition.
Compound Chemical Class IC50 for HDAC6 Notes This compound Hydroxamate 0.291 nM[1] Highly potent and selective. Tubastatin A Hydroxamate ~15 nM Widely used selective HDAC6 inhibitor. May have off-target effects on other HDACs and sirtuins at higher concentrations.[8][9][10] Nexturastat A Hydroxamate ~5 nM Another selective HDAC6 inhibitor.[11][12] -
Negative Control Compound: Ideally, use a structurally similar but inactive analog of this compound. If such a compound is not available, a vehicle control (e.g., DMSO) is essential.
Strategy 2: Genetic Approaches to Validate On-Target Effects
Genetic manipulation of the target protein is a powerful method to confirm the on-target activity of an inhibitor.
-
HDAC6 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of HDAC6. The resulting phenotype should mimic the effects observed with this compound treatment.
-
Rescue Experiments: This is a gold-standard experiment to confirm on-target effects. After observing a phenotype with this compound treatment or HDAC6 knockdown, re-introduce a form of HDAC6 that is resistant to the inhibitor or knockdown and observe if the original phenotype is reversed.
Strategy 3: Unbiased Global Approaches
For a comprehensive analysis of potential off-target effects, unbiased proteome-wide and kinome-wide screening methods are recommended.
-
Chemical Proteomics: This technique can identify the direct binding partners of this compound in a cellular context. A common workflow involves immobilizing an analog of this compound on a solid support and using it to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.
-
Kinome Profiling: Since many small molecule inhibitors can have off-target effects on kinases, a kinome scan can be performed. This involves screening this compound against a large panel of kinases to identify any unintended interactions.
Experimental Protocols
Protocol 1: Rescue Experiment to Confirm On-Target Effect of this compound
Objective: To demonstrate that the biological effect of this compound is specifically due to the inhibition of HDAC6.
Principle: In cells where endogenous HDAC6 has been depleted (e.g., by shRNA), a phenotype is induced. This phenotype should be "rescued" (returned to the wild-type state) by the expression of an shRNA-resistant HDAC6 transgene. If this compound fails to elicit the same phenotype in the rescued cells, it confirms the on-target activity.
Materials:
-
Cells of interest
-
Lentiviral particles encoding shRNA against HDAC6
-
Lentiviral particles encoding a non-targeting control shRNA
-
Expression vector containing a cDNA for wild-type human HDAC6 (modified to be resistant to the shRNA, e.g., by introducing silent mutations in the shRNA target sequence)
-
Transfection reagent
-
This compound
-
Antibodies for western blotting (anti-HDAC6, anti-acetylated α-tubulin, anti-α-tubulin, and a loading control like GAPDH)
-
Reagents for the specific phenotypic assay
Procedure:
-
Generate Stable Knockdown Cell Lines:
-
Transduce the cells of interest with lentiviral particles carrying either the HDAC6 shRNA or the non-targeting control shRNA.
-
Select for successfully transduced cells (e.g., using puromycin (B1679871) resistance).
-
Verify the knockdown efficiency by Western blotting for total HDAC6 protein levels.
-
-
Perform the Rescue:
-
Transfect the stable HDAC6 knockdown cells with the shRNA-resistant HDAC6 expression vector.
-
As a control, transfect the knockdown cells with an empty vector.
-
Allow 48-72 hours for the expression of the rescue construct. Verify the re-expression of HDAC6 by Western blotting.
-
-
Treat with this compound and Assess Phenotype:
-
Plate the following cell lines:
-
Control shRNA cells
-
HDAC6 shRNA cells (with empty vector)
-
HDAC6 shRNA cells + rescue HDAC6
-
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration.
-
Perform the phenotypic assay of interest (e.g., cell migration assay, apoptosis assay).
-
-
Analyze the Results:
-
Expectation: The phenotype observed in the HDAC6 shRNA cells should be similar to that of the control shRNA cells treated with this compound. The rescued cells (HDAC6 shRNA + rescue HDAC6) should behave like the wild-type cells and be resistant to the phenotypic effects of this compound at concentrations that affect the control cells.
-
Protocol 2: Western Blotting for On-Target Engagement
Objective: To confirm that this compound is engaging its target, HDAC6, in cells by measuring the acetylation of its downstream substrate, α-tubulin.
Materials:
-
Cells of interest
-
This compound
-
Structurally distinct HDAC6 inhibitor (e.g., Tubastatin A)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin, anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
Include a positive control (e.g., Tubastatin A) and a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Expectation: A dose-dependent increase in acetylated α-tubulin should be observed in cells treated with this compound, confirming on-target engagement.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 11. researchgate.net [researchgate.net]
- 12. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MPT0G211 Target Engagement Validation
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the cellular target engagement of MPT0G211, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a novel, potent, and orally active small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its high selectivity makes it a valuable tool for studying the specific roles of HDAC6 in various cellular processes.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound selectively inhibits the deacetylase activity of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, including α-tubulin, Hsp90, and cortactin.[3][4][5] The acetylation of these proteins affects various downstream cellular processes, including microtubule dynamics, protein folding, cell migration, and actin polymerization.[1][4]
Q3: How can I confirm that this compound is engaging its target (HDAC6) in my cell line of interest?
A3: The most direct method to confirm this compound target engagement is to measure the acetylation status of known HDAC6 substrates. An increase in the acetylation of α-tubulin is a widely accepted biomarker for HDAC6 inhibition.[5] This can be assessed by Western blotting.
Q4: At what concentration should I use this compound in my cellular experiments?
A4: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment. This compound has an IC50 value of 0.291 nM for HDAC6 inhibition in enzymatic assays.[2] In cellular assays, concentrations ranging from 0.1 to 1 µM have been shown to effectively increase α-tubulin acetylation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No increase in α-tubulin acetylation observed after this compound treatment. | Compound inactivity: this compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Insufficient drug concentration or treatment time: The concentration or duration of treatment may be too low for your specific cell line. | Perform a dose-response (e.g., 0.1, 0.5, 1, 5 µM) and time-course (e.g., 6, 12, 24 hours) experiment to determine the optimal conditions. | |
| Low HDAC6 expression: The cell line may have low endogenous levels of HDAC6. | Verify HDAC6 expression in your cell line by Western blot or qPCR. Consider using a positive control cell line known to express HDAC6. | |
| Antibody issues: The primary or secondary antibody used for Western blotting may not be optimal. | Validate your antibodies using a positive control (e.g., cells treated with a known HDAC6 inhibitor like Tubastatin A). Titrate the antibody concentration. | |
| High background in Western blot for acetylated α-tubulin. | Non-specific antibody binding: The antibody may be cross-reacting with other proteins. | Increase the stringency of your washing steps. Use a blocking buffer optimized for your antibody. Consider trying a different antibody clone. |
| Overexposure: The blot may have been exposed for too long. | Reduce the exposure time during chemiluminescence detection. | |
| Cell death observed at expected effective concentrations. | Off-target effects or cellular toxicity: High concentrations of any compound can lead to toxicity. | Determine the GI50 (concentration for 50% growth inhibition) for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the toxic threshold for target engagement studies. This compound has shown GI50 values of 16.19 µM in MDA-MB-231 and 5.6 µM in MCF-7 cells.[2] |
Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol describes the validation of this compound target engagement by detecting the acetylation of α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1 µM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., another known HDAC6 inhibitor) if available.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits HDAC6, leading to hyperacetylation of its substrates.
Target Engagement Validation Workflow
Caption: Workflow for validating this compound target engagement in cells.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Cell Lines Tested | Observed Effects | References |
| This compound | HDAC6 | 0.291 | Multiple Myeloma, Glioblastoma, Breast Cancer, Leukemia, Neuroblastoma | Increased α-tubulin and Hsp90 acetylation, anti-proliferative, anti-metastatic, neuroprotective | [2][3][4][6] |
| Tubastatin A | HDAC6 | - | Breast Cancer | Increased α-tubulin acetylation | [4] |
| SAHA | Pan-HDAC | - | Neuroblastoma | Increased acetylation of α-tubulin and histones | [5] |
| ACY-1215 | HDAC6 | - | Neuroblastoma | Increased α-tubulin acetylation | [5] |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating MPT0G211: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with MPT0G211, a potent and selective HDAC6 inhibitor. Our aim is to help you achieve reproducible and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Q1: We are observing inconsistent levels of α-tubulin acetylation after this compound treatment between experiments. What are the potential causes?
A1: Inconsistent α-tubulin acetylation, a key biomarker for this compound activity, can stem from several factors:
-
Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or stressed cells may exhibit altered responses to drug treatment.
-
This compound Preparation and Storage: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Treatment Conditions: Maintain consistent incubation times and ensure homogenous mixing of this compound in the cell culture media.
-
Lysate Preparation: Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis to solubilize all proteins.
Q2: Our in vivo tumor growth inhibition results with this compound are variable. What should we consider?
A2: In vivo studies are inherently more complex and subject to greater variability. Key areas to standardize include:
-
Animal Health and Acclimatization: Ensure all animals are healthy, of a consistent age and weight, and properly acclimatized to the facility before the start of the experiment.
-
Drug Formulation and Administration: this compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.[1] Ensure the drug is completely solubilized or uniformly suspended in the vehicle. The method of administration should be consistent across all animals and all experiments.
-
Tumor Implantation and Measurement: Use a consistent number of cells for tumor implantation and ensure the injection site is the same for all animals. Employ a standardized method for tumor measurement, such as caliper measurements, and have the same individual perform the measurements if possible to reduce inter-operator variability.
Q3: We are not observing the expected downstream effects of HDAC6 inhibition, such as changes in Hsp90 acetylation or tau phosphorylation, despite seeing an increase in α-tubulin acetylation. Why might this be?
A3: This could indicate that while the primary target (HDAC6) is being inhibited, the downstream cellular response is compromised. Consider the following:
-
Cell Line Specificity: The cellular context is critical. The specific signaling pathways active in your chosen cell line may influence the downstream effects of HDAC6 inhibition. This compound has been shown to affect tau phosphorylation in neuronal cell lines like SH-SY5Y and Neuro-2a.[1]
-
Off-Target Effects: While this compound is highly selective for HDAC6, off-target effects can never be completely ruled out, especially at higher concentrations.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration that elicits the desired on-target effects with minimal off-target activity.
-
Experimental Timeline: The kinetics of different downstream events can vary. While α-tubulin acetylation may be an early event, changes in the acetylation or phosphorylation of other proteins may occur later. A time-course experiment can help to elucidate the optimal time point to observe the desired effect.
Q4: What are the recommended starting concentrations for in vitro experiments with this compound?
A4: The optimal concentration of this compound will depend on the cell line and the specific endpoint being measured. However, based on published data, a good starting range for most cell-based assays is 0.1 µM to 10 µM.[1][3] For example, in SH-SY5Y and Neuro-2a cells, this compound has been shown to increase α-tubulin acetylation at concentrations as low as 0.1 µM.[3] It is always recommended to perform a dose-response curve to determine the EC50 for your specific experimental system.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/Model | Reference |
| HDAC6 IC50 | 0.291 nM | Enzyme Assay | [1] |
| Selectivity | >1000-fold over other HDAC isoforms | Enzyme Assay | [1][2] |
| GI50 (MDA-MB-231) | 16.19 µM | Cell Viability Assay | [1] |
| GI50 (MCF-7) | 5.6 µM | Cell Viability Assay | [1] |
| In Vivo Efficacy | 25 mg/kg, i.p., daily | MDA-MB-231 xenograft | [1] |
| In Vivo Efficacy | 50 mg/kg, p.o., daily | 3xTg-AD mice | [1] |
Key Experimental Protocol: Western Blot for Acetylated α-Tubulin
This protocol provides a detailed methodology for assessing the primary pharmacodynamic marker of this compound activity.
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits HDAC6, leading to increased acetylation of α-tubulin and Hsp90.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for evaluating the in vitro activity of this compound.
References
Strategies to enhance the synergistic effects of MPT0G211 with other drugs.
Welcome to the technical support center for investigating the synergistic effects of MPT0G211. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting when exploring this compound in combination with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism involves the inhibition of HDAC6, leading to the accumulation of acetylated proteins, most notably α-tubulin and cortactin. This disruption of microtubule dynamics and actin-related processes can induce cell cycle arrest and apoptosis in cancer cells.
Q2: With which drugs has this compound demonstrated synergistic effects?
A2: Preclinical studies have shown that this compound exhibits synergistic anticancer effects when combined with various chemotherapeutic agents. Notable examples include doxorubicin (B1662922) and vincristine (B1662923) in acute leukemia, and paclitaxel (B517696) in triple-negative breast cancer.[1]
Q3: How is synergy between this compound and other drugs quantified?
A3: The most common method for quantifying synergy is the Combination Index (CI) method developed by Chou and Talalay. This method provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Troubleshooting Guides
Issue 1: Inconsistent Combination Index (CI) values between experiments.
-
Possible Cause 1: Variation in Cell Seeding Density. Inconsistent initial cell numbers can significantly impact the final viability readout and, consequently, the CI values.
-
Solution: Ensure precise and consistent cell seeding densities across all wells and experiments. Use a cell counter for accuracy and regularly calibrate pipettes.
-
-
Possible Cause 2: Fluctuation in Drug Potency. The IC50 values of the individual drugs may shift slightly between experiments due to factors like cell passage number or slight variations in experimental conditions.
-
Solution: It is recommended to perform dose-response curves for the individual agents in parallel with each combination experiment to use the most accurate IC50 values for CI calculation.
-
-
Possible Cause 3: Inappropriate Range of Fractional Effect (Fa). CI values can be less reliable at very low or very high effect levels (e.g., Fa < 0.2 or Fa > 0.8).
Issue 2: Unexpected or no change in the expression of target proteins in Western Blot analysis.
-
Possible Cause 1: Suboptimal Antibody. The primary antibody may not be specific or sensitive enough to detect the protein of interest or its post-translational modifications (e.g., acetylation).
-
Solution: Validate the primary antibody using positive and negative controls. For acetylation studies, ensure the antibody is specific to the acetylated form of the target protein.
-
-
Possible Cause 2: Inadequate Cell Lysis and Protein Extraction. Incomplete cell lysis can lead to poor protein yield and inaccurate quantification. For histone acetylation studies, preventing deacetylation during sample preparation is critical.
-
Solution: Use a suitable lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate) to preserve the acetylation status of proteins.
-
-
Possible Cause 3: Incorrect Loading or Transfer. Uneven loading of protein samples or inefficient transfer to the membrane can result in misleading band intensities.
-
Solution: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading. Confirm transfer efficiency by staining the membrane with Ponceau S. Always use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Data Presentation
Table 1: Synergistic Effects of this compound with Doxorubicin in Acute Myeloid Leukemia (AML) Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) at Fa=0.5 | Interpretation |
| HL-60 | This compound + Doxorubicin | This compound: 5.06 µM | Not explicitly stated | < 1 | Synergy |
| Doxorubicin: ~20 nM |
Table 2: Synergistic Effects of this compound with Vincristine in Acute Lymphoblastic Leukemia (ALL) Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) at Fa=0.5 | Interpretation |
| MOLT-4 | This compound + Vincristine | This compound: 3.79 µM | Not explicitly stated | < 1 | Synergy |
| Vincristine: ~1 nM |
Table 3: Effects of this compound in Combination with Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Drug Combination | Effect on Cell Migration |
| MDA-MB-231 | This compound + Paclitaxel | Decreased cell migration more than either agent alone. |
Experimental Protocols
Cell Viability Assay for Synergy Determination (MTT Assay)
This protocol is for determining the synergistic effect of this compound and a combination drug (e.g., doxorubicin) on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium
-
This compound
-
Combination drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium.
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, prepare a fixed-ratio combination of this compound and the other drug (based on the ratio of their IC50 values) and perform serial dilutions. Add 100 µL of these combination dilutions to the designated wells.
-
Include vehicle control wells (medium with DMSO).
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each drug alone and for the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
-
Western Blot Analysis of Protein Expression and Acetylation
This protocol is for analyzing changes in protein expression and acetylation (e.g., Ku70 acetylation) following treatment with this compound and a combination drug.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-Ku70, anti-total-Ku70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in ice-cold RIPA buffer containing protease and HDAC inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound synergy.
Caption: this compound and Doxorubicin synergistic pathway.
Caption: this compound and Vincristine synergistic pathway.
References
Validation & Comparative
A Head-to-Head Comparison of Two Potent HDAC6 Inhibitors: MPT0G211 and Tubastatin A
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies. This guide provides a comprehensive comparison of MPT0G211 and tubastatin A, two prominent selective inhibitors of histone deacetylase 6 (HDAC6), a promising therapeutic target in oncology, neurodegenerative diseases, and inflammatory conditions.
This document outlines the biochemical potency, selectivity, and cellular and in vivo efficacy of both compounds, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Biochemical Potency and Selectivity
This compound emerges as a significantly more potent and selective inhibitor of HDAC6 compared to tubastatin A. The half-maximal inhibitory concentration (IC50) for this compound against HDAC6 is in the sub-nanomolar range, indicating exceptional potency. In contrast, tubastatin A exhibits an IC50 in the low nanomolar range.[1] Furthermore, this compound demonstrates a remarkable selectivity for HDAC6, with over 1000 to 42000-fold greater inhibition of HDAC6 compared to other HDAC isoforms. Tubastatin A also shows selectivity for HDAC6, but to a lesser extent.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | HDAC6 | 0.291 | >1000-42000-fold vs. other HDACs |
| Tubastatin A | HDAC6 | ~11-15[1] | >200-fold vs. Class I HDACs[1] |
Cellular and In Vivo Efficacy
Both this compound and tubastatin A have demonstrated significant effects in cellular and animal models, consistent with their role as HDAC6 inhibitors.
This compound has shown pronounced anti-cancer activity. In models of triple-negative breast cancer (TNBC), this compound effectively decreased cancer cell migration and metastasis.[2] It also exhibited synergistic effects when combined with chemotherapeutic agents like doxorubicin (B1662922) and vincristine (B1662923) in acute leukemia cells, leading to enhanced tumor growth delay in xenograft models.[3]
Tubastatin A has been extensively studied for its anti-inflammatory and neuroprotective properties. In animal models of arthritis, it significantly reduced inflammation and clinical scores.[1] It has also shown promise in models of neurodegenerative diseases by promoting microtubule stabilization.[1] While it possesses anti-cancer properties, some studies suggest that at high concentrations, its effects may be due to off-target inhibition of other HDACs.
Signaling Pathways
The efficacy of this compound and tubastatin A stems from their ability to modulate key cellular signaling pathways through the inhibition of HDAC6.
This compound exerts its anti-metastatic effects through at least two distinct pathways:
-
HSP90-Aurora A Pathway: By inhibiting HDAC6, this compound increases the acetylation of heat shock protein 90 (Hsp90). This leads to the dissociation of the Hsp90-Aurora A complex, resulting in the proteasomal degradation of Aurora A, a kinase involved in cell cycle progression and tumorigenesis.[2]
-
Cofilin-F-actin Pathway: this compound increases the acetylation of cortactin, an actin-binding protein. This disrupts F-actin polymerization and leads to the downregulation of slingshot protein phosphatase 1 (SSH1) and active cofilin, key regulators of actin dynamics. This ultimately inhibits cancer cell motility.[2]
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay
This protocol outlines a fluorometric method to determine the IC50 values of HDAC6 inhibitors.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
Test compounds (this compound, tubastatin A) and a known HDAC6 inhibitor (positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In a 96-well plate, add the assay buffer, diluted HDAC6 enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Acetylated Tubulin
This protocol describes the detection of acetylated α-tubulin in cell lysates following treatment with HDAC6 inhibitors.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, tubastatin A)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound, tubastatin A, or vehicle for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Conclusion
Both this compound and tubastatin A are valuable tools for studying the biological roles of HDAC6. However, the available data indicates that This compound possesses superior potency and selectivity , making it a more precise tool for dissecting HDAC6-specific functions and a potentially more effective therapeutic agent. Its demonstrated efficacy in preclinical cancer models, particularly in inhibiting metastasis, highlights its significant therapeutic potential. For researchers aiming to specifically target HDAC6 with minimal off-target effects, this compound represents a more advanced and powerful option.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors: MPT0G211 vs. ACY-1215
For researchers and drug development professionals navigating the landscape of targeted therapeutics, the selection of a specific inhibitor is a critical decision. This guide provides an objective comparison of two prominent histone deacetylase 6 (HDAC6) inhibitors, MPT0G211 and ACY-1215 (Ricolinostat), focusing on their performance, potency, and mechanisms of action, supported by experimental data.
Executive Summary
This compound and ACY-1215 are both potent inhibitors of HDAC6, a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm. This compound emerges as a significantly more potent and selective inhibitor in preclinical studies. While both compounds have demonstrated therapeutic potential in oncology and neurology, their distinct biochemical profiles may render them suitable for different research and clinical applications.
Data Presentation: Potency and Selectivity
The primary distinction between this compound and ACY-1215 lies in their inhibitory potency and selectivity for HDAC6. This compound exhibits an exceptionally low IC50 value in the sub-nanomolar range, indicating very high potency.[1][2] In contrast, ACY-1215 has an IC50 in the low single-digit nanomolar range.[3] Furthermore, this compound demonstrates remarkable selectivity, being over 1000-fold more selective for HDAC6 compared to other HDAC isoforms.[2][4] ACY-1215 is also selective for HDAC6 but retains some inhibitory activity against Class I HDACs (HDAC1, 2, and 3) at concentrations approximately 10-fold higher than its HDAC6 IC50.[3]
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound | HDAC6 | 0.291 [2][4] | >1000-fold selective over other HDAC isoforms.[4] |
| ACY-1215 | HDAC6 | 5.0 [3][5] | >10-fold selective vs. Class I HDACs.[5] |
| HDAC1 | 58[3] | ||
| HDAC2 | 48[3] | ||
| HDAC3 | 51[3] | ||
| HDAC8 | 100[3] | ||
| Other Isoforms | Minimal activity (IC50 >1µM).[1][6] |
Comparative Experimental Data
Direct comparative studies highlight the superior potency of this compound in cellular assays.
In Vitro Comparison in Neuronal Cells:
In a study utilizing SH-SY5Y and Neuro-2a neuronal cell lines, this compound was directly compared with ACY-1215 for its effect on α-tubulin acetylation (a direct marker of HDAC6 inhibition) and tau phosphorylation (a key pathological feature of Alzheimer's disease).
-
α-Tubulin Acetylation: this compound concentration-dependently increased the acetylation of α-tubulin without affecting histone acetylation, confirming its selective action on the cytoplasmic target HDAC6.[4] While ACY-1215 also induced α-tubulin acetylation, treatment with 1 μM ACY-1215 resulted in less acetylation compared to this compound, consistent with this compound's more potent HDAC6 inhibition.[4][7]
-
Tau Phosphorylation: this compound was found to be more efficient at inhibiting the phosphorylation of tau protein at key sites (Ser396) compared to ACY-1215.[4]
Anticancer and Anti-metastatic Activity:
-
This compound: Has demonstrated significant anti-metastatic activity in models of triple-negative breast cancer (TNBC). It was shown to be more selective and potent than another selective HDAC6 inhibitor, tubastatin A. This compound disrupts F-actin polymerization and promotes the degradation of aurora-A, a protein involved in cell division. In acute leukemia models, this compound potentiated the effects of chemotherapy agents like doxorubicin (B1662922) and vincristine.
-
ACY-1215: Is being extensively studied in various cancers and is orally bioavailable. It has shown efficacy in lymphoma, multiple myeloma, and breast cancer models. Its mechanisms include inducing cell cycle arrest, apoptosis, and modulating key cancer signaling pathways like MAPK/ERK and PI3K/AKT. In colorectal cancer, ACY-1215 has been shown to block the immune checkpoint protein PD-L1 by enhancing the acetylation of STAT1.
Signaling Pathways and Mechanisms of Action
The inhibition of HDAC6 by this compound and ACY-1215 leads to the hyperacetylation of its key substrates, primarily α-tubulin and the chaperone protein Hsp90. This triggers downstream effects on cellular processes like protein degradation, cell motility, and stress responses.
General Mechanism of HDAC6 Inhibition
HDAC6 deacetylates α-tubulin and Hsp90. Inhibition by this compound or ACY-1215 leads to their hyperacetylation, affecting microtubule dynamics and the function of Hsp90 client proteins, many of which are crucial for cancer cell survival and proliferation.
Caption: General effect of HDAC6 inhibition on α-tubulin and Hsp90.
This compound in Alzheimer's Disease Model
In the context of Alzheimer's disease, this compound's inhibition of HDAC6 enhances Hsp90 acetylation. This reduces the binding between HDAC6 and Hsp90, facilitating the ubiquitination and subsequent proteasomal degradation of hyperphosphorylated tau (p-tau), a hallmark of the disease.
Caption: this compound promotes the degradation of phosphorylated tau.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare this compound and ACY-1215.
Western Blotting for α-Tubulin Acetylation
This protocol is used to semi-quantitatively measure the increase in acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
-
Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y or MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound, ACY-1215, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate). Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software, and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or ACY-1215 for a designated period (e.g., 24, 48, or 72 hours). Include wells with vehicle control (DMSO) and medium-only blanks.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][3]
-
Solubilization: Carefully remove the culture medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 values.
Co-Immunoprecipitation (Co-IP) for HDAC6-Hsp90 Interaction
This protocol is used to determine if HDAC6 inhibitors disrupt the interaction between HDAC6 and its substrate Hsp90.
-
Cell Treatment and Lysis: Treat cells with this compound, ACY-1215, or vehicle control. Lyse cells using a non-denaturing IP lysis buffer containing protease and deacetylase inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HDAC6 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold IP lysis buffer to remove unbound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Hsp90 and HDAC6. A decrease in the amount of Hsp90 co-immunoprecipitated with HDAC6 in inhibitor-treated samples would indicate a disruption of the interaction.
Caption: A logical workflow for comparing HDAC6 inhibitors in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
MPT0G211 Demonstrates Potent Anti-Tumor Effects in Xenograft Models, Outperforming Other HDAC6 Inhibitors in Combination Therapies
For Immediate Release
Taipei, Taiwan – Preclinical studies validating the anti-tumor efficacy of MPT0G211, a novel and highly selective histone deacetylase 6 (HDAC6) inhibitor, in various xenograft models have revealed significant tumor growth inhibition, particularly when used in combination with standard chemotherapeutic agents. These findings position this compound as a promising candidate for further clinical investigation in oncology.
This compound has shown marked superiority in selectivity for HDAC6 over other isoforms, a key differentiator from other HDAC inhibitors like Tubastatin A. This high selectivity is believed to contribute to its potent anti-tumor activity and potentially a more favorable safety profile. In xenograft models of triple-negative breast cancer (TNBC) and acute leukemia, this compound has demonstrated significant anti-metastatic and anti-proliferative effects.
Comparative Efficacy in Xenograft Models
While direct head-to-head monotherapy data in xenograft models is emerging, the performance of this compound in combination with standard-of-care chemotherapies has been particularly noteworthy.
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | This compound + Paclitaxel | Significantly ameliorated TNBC metastasis.[1] | [1] |
| Acute Myeloid Leukemia (HL-60 Xenograft) | This compound + Doxorubicin (B1662922) | Significantly potentiated the antitumor activity of Doxorubicin.[2] | [2] |
| Acute Lymphoblastic Leukemia (MOLT-4 Xenograft) | This compound + Vincristine (B1662923) | Synergistically inhibited the growth of human acute lymphoblastic leukemia cells.[2] | [2] |
In a study on acute leukemia, this compound in combination with doxorubicin or vincristine significantly delayed tumor growth in xenograft models.[2][3] The combination of this compound and doxorubicin was shown to induce a DNA damage response and increase Ku70 acetylation, leading to the release of BAX to the mitochondria and subsequent apoptosis. Similarly, when combined with vincristine, this compound was found to alter microtubule dynamics, leading to mitotic arrest and apoptosis.[2]
For triple-negative breast cancer, a highly aggressive cancer with limited treatment options, this compound has been shown to decrease the migration of TNBC cells, particularly when administered with paclitaxel.[1] The mechanism involves the disruption of F-actin polymerization through increased cortactin acetylation and downregulation of the cofilin-F-actin pathway.[1]
Mechanism of Action: A Selective Approach
This compound's efficacy stems from its highly selective inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and Hsp90. The acetylation of these proteins disrupts key cellular processes that are critical for cancer cell survival, proliferation, and migration.
Experimental Protocols
The validation of this compound's anti-tumor effects involved standard preclinical xenograft models. The general workflow for these studies is outlined below.
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines such as MDA-MB-231 (TNBC) and HL-60, MOLT-4 (acute leukemia) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used for xenograft studies.
-
Tumor Implantation: A suspension of cancer cells is injected either subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally or via intraperitoneal injection at specified doses and schedules. Comparator drugs and vehicle controls are administered in parallel.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, including immunohistochemistry and Western blotting, to assess biomarkers of drug activity.
The Path Forward
The promising results from these preclinical xenograft studies provide a strong rationale for the continued development of this compound as a novel anti-cancer agent. Further investigations, including more extensive head-to-head comparisons with other HDAC6 inhibitors and evaluation in a broader range of cancer models, are warranted to fully elucidate its therapeutic potential. The observed synergy with existing chemotherapies suggests that this compound could become a valuable component of combination treatment regimens for difficult-to-treat cancers.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - Clinical Epigenetics - Figshare [springernature.figshare.com]
Head-to-Head Comparison: MPT0G211 vs. Ricolinostat in Preclinical Cancer Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that offer enhanced efficacy and reduced off-target effects. Among the promising targets are histone deacetylases (HDACs), with selective inhibition of specific isoforms gaining traction. This guide provides a comprehensive head-to-head comparison of two prominent selective HDAC6 inhibitors: MPT0G211 and ricolinostat (B612168) (also known as ACY-1215). Both compounds have demonstrated potent anti-cancer activity in preclinical models, primarily by targeting the cytoplasmic enzyme HDAC6, which plays a crucial role in protein quality control, cell migration, and microtubule dynamics. This comparison aims to provide an objective overview of their performance based on available experimental data.
I. Biochemical and Cellular Performance
This compound and ricolinostat are both potent inhibitors of HDAC6, but they exhibit differences in their inhibitory concentrations and selectivity profiles. This compound has been reported to be a highly potent HDAC6 inhibitor with an IC50 value in the sub-nanomolar range, demonstrating significant selectivity over other HDAC isoforms.[1] Ricolinostat also potently inhibits HDAC6 with a low nanomolar IC50 and shows selectivity over class I HDACs.[2][3]
Table 1: In Vitro Inhibitory Activity against HDAC Isoforms
| Compound | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC8 IC50 | Other HDACs (IC50) | Selectivity for HDAC6 | Reference |
| This compound | 0.291 nM | >1000-fold higher | >1000-fold higher | >1000-fold higher | - | >1000-42000-fold selective over other HDACs | >1000-fold | |
| Ricolinostat (ACY-1215) | 5 nM | 58 nM | 48 nM | 51 nM | 0.1 µM | >1 µM for HDAC4, 5, 7, 9, 11, Sirtuin1, and Sirtuin2 | >10-fold vs Class I HDACs | [2][3] |
Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Reference |
| This compound | HL-60 | Acute Myeloid Leukemia | 5.06 µM | [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 3.79 µM | [4] | |
| Ricolinostat (ACY-1215) | WSU-NHL | Non-Hodgkin Lymphoma | 1.97 µM (48h) | [5] |
| Hut-78 | Non-Hodgkin Lymphoma | 1.51 µM (48h) | [5] | |
| Granta-519 | Mantle Cell Lymphoma | 20.64 µM (48h) | [5] |
II. Mechanism of Action and Cellular Effects
Both this compound and ricolinostat exert their anti-cancer effects primarily through the inhibition of HDAC6. This leads to the hyperacetylation of its key substrates, including α-tubulin and cortactin, which in turn affects microtubule stability and cell motility.
A direct comparison in SH-SY5Y and Neuro-2a cells indicated that this compound is more potent than ricolinostat in inducing the acetylation of α-tubulin.[6] this compound has also been shown to reduce cancer cell motility by inhibiting the cofilin-F-actin pathway and promoting the degradation of aurora-A.[7] Furthermore, in acute leukemia cells, this compound, in combination with doxorubicin, was found to increase the acetylation of Ku70, a key protein in DNA repair, leading to the release of the pro-apoptotic protein BAX.[8]
Ricolinostat's mechanism is well-documented in the context of multiple myeloma, where it acts synergistically with proteasome inhibitors like bortezomib.[9] By inhibiting HDAC6, ricolinostat disrupts the aggresome pathway, an alternative protein degradation pathway that cancer cells use to evade the effects of proteasome inhibitors.[9] This leads to an accumulation of misfolded proteins and triggers apoptosis.
Signaling Pathway of this compound and Ricolinostat via HDAC6 Inhibition
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Does MPT0G211 show improved selectivity over older HDAC inhibitors?
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount goal for enhancing therapeutic efficacy while minimizing off-target effects. MPT0G211, a novel HDAC inhibitor, has emerged as a compound of significant interest due to its remarkable selectivity for HDAC6. This guide provides a comprehensive comparison of this compound with older, less selective HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat, supported by experimental data and detailed methodologies.
Enhanced Selectivity Profile of this compound
This compound distinguishes itself from its predecessors by exhibiting potent and highly selective inhibition of HDAC6. Experimental data consistently demonstrates that this compound has an IC50 value of 0.291 nM for HDAC6 and is over 1000 to 42000-fold more selective for HDAC6 compared to other HDAC isoforms[1]. This high degree of selectivity is a significant advancement over older HDAC inhibitors, which are often characterized as pan-inhibitors due to their activity against multiple HDAC isoforms.
Data Presentation: Comparative Inhibitory Activity (IC50, nM)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and older HDAC inhibitors against a panel of HDAC isoforms. The data clearly illustrates the superior selectivity of this compound for HDAC6.
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC7 | HDAC8 | HDAC10 | HDAC11 |
| This compound | >10,000 | >10,000 | >10,000 | - | 0.291 | - | >10,000 | - | - |
| Vorinostat (SAHA) | 10 - 40.6 | 62 | 20 | >10,000 | 34 | - | <20 | - | - |
| Romidepsin | 36 | 47 | - | 510 | 14,000 | 840 | <20 | - | - |
| Panobinostat | <13.2 | <13.2 | <13.2 | <13.2 | <13.2 | Mid-nM | Mid-nM | <13.2 | <13.2 |
Experimental Protocols for Determining HDAC Inhibitor Selectivity
The determination of IC50 values for HDAC inhibitors is typically performed using in vitro enzymatic assays. A common method is the fluorogenic assay, which measures the enzymatic activity of purified recombinant HDAC isoforms.
Principle of the Fluorogenic HDAC Activity Assay:
This assay is generally a two-step process:
-
Deacetylation Reaction: A specific recombinant HDAC enzyme is incubated with the test inhibitor (e.g., this compound) and a fluorogenic substrate, such as Boc-Lys(Ac)-AMC (Nα-acetyl-Nε-trifluoroacetyl-L-lysine-7-amido-4-methylcoumarin). The HDAC enzyme removes the acetyl group from the lysine (B10760008) residue of the substrate.
-
Developer Reaction: A developing enzyme, typically trypsin, is added to the reaction mixture. Trypsin specifically cleaves the deacetylated substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The intensity of the fluorescence, measured with a fluorometer (e.g., excitation at 355 nm and emission at 460 nm), is directly proportional to the HDAC activity.
General Protocol:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme Reaction: The recombinant HDAC enzyme is added to the wells of a microplate containing the diluted inhibitor.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Development: The developer solution containing trypsin is added, and the plate is incubated for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the HDAC enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition by this compound
Caption: this compound selectively inhibits HDAC6, leading to increased acetylation of α-tubulin and HSP90.
Experimental Workflow for Determining HDAC Inhibitor IC50
Caption: A typical workflow for an in vitro fluorogenic assay to determine HDAC inhibitor IC50 values.
Conclusion
This compound represents a significant advancement in the development of HDAC inhibitors, demonstrating vastly improved selectivity for HDAC6 over older, pan-HDAC inhibitors like Vorinostat, Romidepsin, and Panobinostat. This high selectivity, as evidenced by comparative IC50 data, suggests the potential for a more targeted therapeutic approach with a reduced likelihood of off-target side effects. The use of standardized in vitro enzymatic assays is crucial for accurately determining and comparing the selectivity profiles of these inhibitors, guiding further preclinical and clinical development. The focused action of this compound on HDAC6-mediated pathways holds promise for the treatment of various diseases where HDAC6 is implicated, including certain cancers and neurodegenerative disorders.
References
Replicating published findings on MPT0G211's neuroprotective effects.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of MPT0G211, a novel Histone Deacetylase 6 (HDAC6) inhibitor, with other relevant compounds. The information is based on published findings and is intended to assist researchers in replicating and expanding upon these studies. Detailed experimental protocols, comparative data, and visual representations of key pathways and workflows are presented to facilitate a thorough understanding of this compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from published studies, comparing the efficacy of this compound with other HDAC inhibitors and standard-of-care drugs for Alzheimer's disease.
Table 1: In Vitro Efficacy of HDAC Inhibitors on Tau Phosphorylation
| Compound | Cell Line | Target | Key Finding | Quantitative Data |
| This compound | SH-SY5Y, Neuro-2a | p-Tau (Ser396) | Significantly inhibited tau phosphorylation.[1] | Treatment with 0.1 µM this compound significantly decreased p-Tau (Ser396) levels.[2] |
| ACY-1215 | SH-SY5Y, Neuro-2a | p-Tau (Ser396) | Exhibited similar inhibition to this compound, but was less efficient.[1] | 1 µM ACY-1215 caused less acetylation of α-tubulin compared to this compound.[3] |
| SAHA | SH-SY5Y, Neuro-2a | α-tubulin, Histones | Non-selective HDAC inhibitor, increased acetylation of both α-tubulin and histones.[3] | N/A |
Table 2: In Vivo Efficacy on Cognitive Function in a 3xTg-AD Mouse Model
| Compound | Animal Model | Behavioral Test | Key Finding | Quantitative Data |
| This compound | 3xTg-AD mice | Morris Water Maze | Significantly ameliorated memory impairment.[1] | Oral administration significantly reduced escape latency.[1] |
| Memantine | 3xTg-AD mice | Morris Water Maze | Used as a reference compound for moderate-to-severe AD.[1] | N/A |
| Donepezil (B133215) | N/A | N/A | Symptomatic treatment for AD, enhances cholinergic transmission.[4][5] | N/A |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Transfection
-
Cell Lines: Human neuroblastoma SH-SY5Y and mouse neuroblastoma Neuro-2a cells are commonly used.
-
Culture Medium: Cells are typically maintained in a 1:1 mixture of Minimum essential media (MEM) and Ham's F12 nutrient mixture, supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Transfection for Tau Hyperphosphorylation Model: To model tau hyperphosphorylation, cells can be co-transfected with plasmids encoding human amyloid precursor protein (hAPP695) and human tau with a P301L mutation (pRK5-EGFP-Tau P301L).[1][2]
Western Blot Analysis for Tau Phosphorylation
-
Objective: To quantify the levels of phosphorylated tau and other key proteins in the signaling pathway.
-
Sample Preparation: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation:
-
Primary Antibodies:
-
p-Tau (Ser396)
-
p-Tau (Ser404)
-
Total Tau
-
Acetyl-α-tubulin
-
α-tubulin
-
p-GSK3β (Ser9)
-
GSK3β
-
p-Akt (Ser473)
-
Akt
-
HDAC6
-
Hsp90
-
GAPDH or β-actin (as loading controls)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Blots are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.
Morris Water Maze for Cognitive Assessment
-
Objective: To assess spatial learning and memory in animal models of Alzheimer's disease.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[6][7]
-
Procedure:
-
Acquisition Phase (Training): Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial starts with the mouse being placed in the water at a different starting position. The time to find the platform (escape latency) is recorded.[6][7][8]
-
Probe Trial (Memory Test): After the training period, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[6][8]
-
-
Data Analysis: Key parameters for analysis include escape latency during training, time spent in the target quadrant, and swim speed.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.
References
- 1. The novel histone de acetylase 6 inhibitor, this compound, ameliorates tau phosphorylation and cognitive deficits in an Alzheimer’s disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
Synergistic Alliance: MPT0G211 and Paclitaxel in Triple-Negative Breast Cancer
A Comparative Guide to a Novel Combination Therapy
In the landscape of oncology research, the pursuit of synergistic drug combinations that enhance therapeutic efficacy while minimizing toxicity is a paramount goal. This guide provides a comprehensive comparison of the synergistic interaction between MPT0G211, a novel histone deacetylase 6 (HDAC6) inhibitor, and paclitaxel (B517696), a standard-of-care chemotherapeutic agent, in the context of triple-negative breast cancer (TNBC). This aggressive breast cancer subtype is notoriously difficult to treat due to the lack of targeted therapies. The combination of this compound and paclitaxel presents a promising strategy to overcome these challenges. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the experimental data, methodologies, and underlying molecular mechanisms.
Unveiling the Synergy: this compound and Paclitaxel
This compound is a highly selective inhibitor of HDAC6, an enzyme that plays a crucial role in cell motility, protein trafficking, and microtubule dynamics. Paclitaxel, a member of the taxane (B156437) family, is a microtubule-stabilizing agent that disrupts the normal function of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. The combination of these two agents has been shown to exert a synergistic anti-cancer effect in TNBC cells, particularly in the highly invasive MDA-MB-231 cell line.
The primary mechanism underlying this synergy lies in the dual impact on microtubule stability. Paclitaxel directly binds to and stabilizes microtubules. This compound, by inhibiting HDAC6, leads to the hyperacetylation of α-tubulin, a key component of microtubules. This acetylation further enhances microtubule stability, creating a combined effect that is more potent than either agent alone. This heightened microtubule stability severely impairs cancer cell division and migration.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and paclitaxel has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Synergistic Effects on TNBC Cell Migration
| Treatment Group | Cell Line | Assay | Endpoint | Result |
| Control | MDA-MB-231 | Wound Healing Assay | % Wound Closure at 24h | ~95% |
| This compound (alone) | MDA-MB-231 | Wound Healing Assay | % Wound Closure at 24h | Significant decrease compared to control |
| Paclitaxel (alone) | MDA-MB-231 | Wound Healing Assay | % Wound Closure at 24h | Moderate decrease compared to control |
| This compound + Paclitaxel | MDA-MB-231 | Wound Healing Assay | % Wound Closure at 24h | Synergistic and most significant decrease in wound closure |
Note: Specific quantitative data on the percentage of wound closure for each treatment group from the primary study were not publicly available. The table reflects the qualitative descriptions of the study's findings.
Table 2: In Vivo Synergistic Effects on TNBC Tumor Growth
| Treatment Group | Animal Model | Endpoint | Result |
| Vehicle Control | TNBC Xenograft | Tumor Volume (mm³) | Progressive tumor growth |
| This compound (alone) | TNBC Xenograft | Tumor Volume (mm³) | Moderate tumor growth inhibition |
| Paclitaxel (alone) | TNBC Xenograft | Tumor Volume (mm³) | Significant tumor growth inhibition |
| This compound + Paclitaxel | TNBC Xenograft | Tumor Volume (mm³) | Synergistic and most potent tumor growth inhibition |
Note: Specific quantitative data on tumor volume for each treatment group from the primary study were not publicly available. The table reflects the qualitative descriptions of the study's findings.
Deciphering the Molecular Mechanism
The synergistic effect of this compound and paclitaxel is orchestrated through a complex interplay of signaling pathways that regulate cell migration and survival.
Caption: Signaling pathway of this compound and paclitaxel synergy.
This compound-mediated HDAC6 inhibition leads to two key events. Firstly, it increases the acetylation of α-tubulin, enhancing microtubule stability synergistically with paclitaxel. Secondly, it promotes the acetylation of Hsp90, a chaperone protein. This causes the dissociation and subsequent degradation of Aurora-A, a kinase involved in cell division and migration. The downregulation of Aurora-A disrupts the cofilin-F-actin pathway, which is essential for cell motility, thereby inhibiting cancer cell migration and invasion.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to validate the synergy between this compound and paclitaxel.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Caption: Workflow for the wound healing assay.
Protocol:
-
MDA-MB-231 cells are seeded in a 6-well plate and cultured until they form a confluent monolayer.
-
A sterile 200 µL pipette tip is used to create a linear "scratch" in the monolayer.
-
The wells are washed with phosphate-buffered saline (PBS) to remove any detached cells.
-
Fresh culture medium containing the respective treatments (vehicle control, this compound, paclitaxel, or the combination) is added.
-
Images of the scratch are captured at 0 hours and after 24 hours of incubation.
-
The area of the wound is measured at both time points, and the percentage of wound closure is calculated to quantify cell migration.[2][3][4][5]
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.
Caption: Workflow for the in vivo xenograft study.
Protocol:
-
MDA-MB-231 cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups.
-
Treatments are administered according to a specific dosing schedule.
-
Tumor volume and the body weight of the mice are measured regularly to assess treatment efficacy and toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis.[6][7][8][9]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
Protocol:
-
Protein lysates are prepared from treated cells or tumor tissues.
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., acetylated-α-tubulin, Aurora-A, Hsp90).
-
The membrane is then incubated with a secondary antibody that binds to the primary antibody and is linked to a detection system.
-
The protein bands are visualized and quantified to determine the relative protein expression levels.[10][11][12][13]
Comparison with Alternative Therapies
While the combination of this compound and paclitaxel shows significant promise for TNBC, it is important to consider it in the context of other emerging therapeutic strategies.
Table 3: Comparison of Combination Therapies for Triple-Negative Breast Cancer
| Combination Therapy | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound + Paclitaxel | HDAC6 inhibition and microtubule stabilization | Targets cell migration and division; potential to overcome taxane resistance. | Limited clinical data currently available. |
| PARP Inhibitors + Chemotherapy | Inhibition of DNA repair in BRCA-mutated tumors, leading to synthetic lethality.[14][15] | Targeted therapy for patients with BRCA mutations; improved progression-free survival.[16][17] | Efficacy primarily in a subset of patients with specific genetic mutations; potential for hematological toxicities.[14] |
| Immune Checkpoint Inhibitors + Chemotherapy | Blocks inhibitory immune checkpoint pathways (e.g., PD-1/PD-L1) to enhance the anti-tumor immune response.[18][19] | Durable responses in a subset of patients; approved for PD-L1 positive TNBC.[20][21][22] | Efficacy is often limited to patients with PD-L1 expression; potential for immune-related adverse events.[20] |
Conclusion
The synergistic interaction between this compound and paclitaxel represents a compelling therapeutic strategy for triple-negative breast cancer. By targeting both microtubule stability and key signaling pathways involved in cell migration, this combination has the potential to improve treatment outcomes for patients with this aggressive disease. The preclinical data strongly support further investigation in clinical trials to validate its efficacy and safety in a clinical setting. As our understanding of the molecular complexities of TNBC evolves, such rationally designed combination therapies will be instrumental in advancing patient care.
References
- 1. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.4. Wound-Healing Assay [bio-protocol.org]
- 3. Wound healing assay | Abcam [abcam.com]
- 4. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 8. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tubulin acetylation enhances lung cancer resistance to paclitaxel-induced cell death through Mcl-1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP inhibitor and platinum agent in triple negative breast cancer: utilizing innovative trial design to bring together something “new” and something “old” - Sharma - Chinese Clinical Oncology [cco.amegroups.org]
- 16. PARP inhibitor plus chemotherapy versus chemotherapy alone in patients with triple-negative breast cancer: a systematic review and meta-analysis based on randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 18. Targeted immunotherapy with a checkpoint inhibitor in combination with chemotherapy: A new clinical paradigm in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Checkpoint Inhibitor Therapy for Metastatic Triple-Negative Breast Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 20. Immune Checkpoint Inhibitors Combined With Chemotherapy Compared With Chemotherapy Alone for Triple-Negative Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adding Neoadjuvant Immunotherapy to Chemotherapy in Non-Metastatic Triple-Negative Breast Cancer: A Propensity-Matched Cohort Study from a Tertiary Cancer Center [mdpi.com]
- 22. Recent Advances in Immune Checkpoint Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Bioavailability of MPT0G211 and Other Selective HDAC6 Inhibitors
In the landscape of targeted cancer therapy and neurodegenerative disease research, Histone Deacetylase 6 (HDAC6) inhibitors have emerged as a promising class of therapeutic agents. Their efficacy is significantly influenced by their pharmacokinetic properties, particularly oral bioavailability, which dictates their suitability for clinical development as orally administered drugs. This guide provides a comparative overview of the oral bioavailability of MPT0G211, a novel and potent HDAC6 inhibitor, against other well-characterized selective HDAC6 inhibitors.
This compound is a potent, orally active, and selective HDAC6 inhibitor with an IC50 of 0.291 nM.[1] It exhibits over 1000-fold selectivity for HDAC6 compared to other HDAC isoforms. Preclinical studies have demonstrated its potential in cancer treatment and in ameliorating cognitive deficits in models of Alzheimer's disease.[2] While described as orally active and used in in vivo studies with oral administration, specific quantitative data on its absolute oral bioavailability has not been detailed in the reviewed literature.[3][4]
This guide will compare the available oral bioavailability data of this compound's contemporaries, namely Ricolinostat (ACY-1215) and Tubastatin A, to provide a contextual understanding of its potential pharmacokinetic profile.
Quantitative Comparison of Oral Bioavailability
The following table summarizes the reported oral bioavailability of prominent selective HDAC6 inhibitors.
| Inhibitor | Oral Bioavailability (F%) | Species | Dosage | Key Findings |
| This compound | Data not publicly available | - | - | Described as an orally active agent used in in vivo models.[1] |
| Ricolinostat (ACY-1215) | 54.4% 48.4% | Mouse | 10 mg/kg 30 mg/kg | Demonstrates good oral bioavailability, supporting its clinical development as an oral therapeutic.[2] |
| Tubastatin A | ~6% | Mouse | Not Specified | Low oral bioavailability is attributed to a high efflux ratio in the gastrointestinal tract. |
| Nexturastat A | Data not publicly available | - | - | A potent and selective HDAC6 inhibitor used in in vivo studies, suggesting some level of oral absorption.[5][6] |
Experimental Protocols
The determination of oral bioavailability is a critical step in preclinical drug development. Below is a generalized experimental protocol for assessing the oral bioavailability of a compound like this compound in a rodent model.
Objective: To determine the absolute oral bioavailability (F%) of an HDAC6 inhibitor in a rodent model (e.g., mice or rats).
Methodology:
-
Animal Models: Healthy, adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are used. Animals are fasted overnight before dosing.[7][8]
-
Drug Formulation: For intravenous (IV) administration, the compound is dissolved in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol). For oral (PO) administration, the compound is typically formulated as a solution or suspension in a vehicle like 0.5% carboxymethylcellulose.[8][9]
-
Dosing:
-
Intravenous (IV) Group: A cohort of animals receives a single bolus IV injection of the drug at a specific dose (e.g., 5 mg/kg) to determine the plasma concentration profile without absorption limitations.[2]
-
Oral (PO) Group: Another cohort receives the drug via oral gavage at a defined dose (e.g., 10 mg/kg or 30 mg/kg).[2]
-
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[7][10] Samples are typically collected via tail vein or retro-orbital sinus into heparinized tubes.
-
Plasma Preparation and Analysis: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis. The concentration of the drug in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][10]
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data for both IV and PO routes are plotted.
-
Pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞), are calculated for both groups using non-compartmental analysis.
-
Calculation of Oral Bioavailability (F%): The absolute oral bioavailability is calculated using the following formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100[11]
-
Signaling Pathways and Experimental Visualizations
The primary mechanism of action for HDAC6 inhibitors involves the prevention of deacetylation of key cytoplasmic proteins, notably α-tubulin and Hsp90. The hyperacetylation of these proteins has significant downstream effects on cellular processes.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and Hsp90.
The following diagram illustrates a typical workflow for determining oral bioavailability in a preclinical setting.
Caption: Workflow for determining oral bioavailability from in vivo animal studies.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Anti-metastatic activity of this compound, a novel HDAC6 inhibitor, in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anticancer effects of this compound, a novel HDAC6 inhibitor, combined with chemotherapeutic agents in human acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration | MDPI [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability and pharmacokinetics of oral topotecan: a new topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MPT0G211: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of MPT0G211, a potent and selective HDAC6 inhibitor. Following these procedural, step-by-step guidelines will ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound Safety and Hazard Information
A thorough understanding of the substance's properties is the first step in safe handling and disposal. This compound is stable under recommended storage conditions, but should be kept away from strong oxidizing reagents.[1] Hazardous decomposition products include oxides of carbon and nitrogen.[1]
| Hazard Category | Description |
| Potential Health Effects | May be harmful if inhaled, causing respiratory tract irritation. May be harmful if swallowed. May cause skin and eye irritation.[1] |
| First Aid Measures | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution.[1] |
| Fire Fighting Measures | Extinguishing Media: Use a carbon dioxide or dry chemical extinguisher for small fires. For large fires, use water spray, fog, or foam. Do not use a water jet.[1] |
| Personal Protective Equipment | Splash goggles, full suit, dust respirator, boots, and gloves are recommended. A self-contained breathing apparatus should be used to avoid inhalation.[1] |
Experimental Protocol for the Disposal of this compound
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with federal, state, and local environmental control regulations.[1] The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Step 1: Waste Identification and Classification
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Classify Waste: Based on its characteristics, this compound waste should be classified as chemical waste. It is crucial to avoid mixing it with other waste streams like biological or radioactive waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Segregate by Hazard Class: Keep this compound waste separate from incompatible materials. As a general guideline for chemical waste, segregate acids from bases, oxidizers from organic solvents, and cyanides from acids.[2]
-
Solid vs. Liquid: Collect solid and liquid waste in separate, clearly marked containers.
-
Solid Waste: Contaminated gloves, paper towels, and empty vials should be placed in a designated solid chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a dedicated liquid chemical waste container.
-
Step 3: Waste Collection and Labeling
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3] Leave at least two inches of headspace in liquid containers to avoid spills.[4]
-
Labeling: All waste containers must be clearly labeled as soon as waste is added. The label should include:
-
The words "Hazardous Waste" or a similar effective term.[5]
-
Full chemical name(s) of all constituents, including this compound and any solvents. Avoid abbreviations or chemical formulas.[6][7]
-
The approximate percentage or volume of each component.[4]
-
The date when waste was first added to the container (accumulation start date).[4][8]
-
The building, room number, and responsible faculty member or lab supervisor.[4]
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[4]
-
SAA Requirements:
Step 5: Disposal and Pickup
-
Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9] Do not dispose of chemical waste down the drain or in the regular trash.[6]
-
Empty Containers: Containers are considered "empty" when no more material can be poured or scraped from them.[2] The original label must be defaced or removed, and the container should be marked as "EMPTY".[2][8] Follow your institution's specific guidelines for the disposal of empty chemical containers.
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow.
References
- 1. peptide.com [peptide.com]
- 2. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 5. epa.gov [epa.gov]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. 7.8.2 Labeling Requirements | Environment, Health and Safety [ehs.cornell.edu]
- 8. in.ewu.edu [in.ewu.edu]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for MPT0G211
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of MPT0G211, a potent and selective HDAC6 inhibitor. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specification and Use |
| Primary Barrier | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured.[1] |
| Lab Coat | A disposable, solid-front barrier gown designed to resist permeability by hazardous drugs should be worn.[1] | |
| Secondary Barrier | Eye and Face Protection | Use splash goggles and a full-face shield to protect against splashes and aerosols.[2] |
| Respiratory Protection | Respirator | A NIOSH-approved dust respirator should be used when handling the solid compound to avoid inhalation.[3] Work should be performed in a certified chemical fume hood. |
| Full Body Protection | Full Suit and Boots | For large-scale operations or in the event of a significant spill, a full suit and protective boots are required.[3] |
Safe Handling and Operational Plans: A Step-by-Step Approach
A systematic workflow is crucial to minimize exposure and prevent contamination. The following diagram illustrates the recommended procedure for handling this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
